molecular formula C10H10N2O2S B346379 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol CAS No. 423749-34-2

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Cat. No.: B346379
CAS No.: 423749-34-2
M. Wt: 222.27g/mol
InChI Key: PMICHXCAAVTBQY-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (CAS 423749-34-2) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.27 g/mol . This solid compound serves as a versatile synthetic intermediate in pharmaceutical research, particularly in developing novel antibiotics and antimicrobial agents . Its molecular architecture, featuring both phenolic and 2-aminothiazole moieties, is significant for creating bioactive molecules that interfere with bacterial cell wall synthesis, demonstrating activity against various bacterial strains . The 2-aminothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in compounds with diverse biological activities, including antifungal, antitubercular, and antioxidant properties . Researchers also utilize this compound as a building block for designing more complex heterocyclic systems with potential therapeutic effects, leveraging its structural features for molecular hybridization strategies . Beyond pharmaceuticals, it finds application in agrochemical research for developing crop protection agents and in dye synthesis where its phenolic and heterocyclic components contribute to color development and stability . Proper storage at 2-8°C in a sealed container is recommended to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-9-4-6(2-3-8(9)13)7-5-15-10(11)12-7/h2-5,13H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMICHXCAAVTBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CSC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol is a bioactive heterocyclic compound integrating two privileged pharmacophores: a vanillyl (guaiacyl) moiety and a 2-aminothiazole ring.[1] This hybrid structure confers a dual mechanism of action, combining the potent antioxidant/radical-scavenging capability of the phenolic system with the antimicrobial and kinase-inhibitory potential of the thiazole scaffold.

This technical guide provides a comprehensive analysis of the compound’s physicochemical properties, synthesis via the Hantzsch protocol, structural characterization (NMR), and therapeutic applications in drug discovery, specifically targeting oxidative stress-mediated pathologies and microbial resistance.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The compound is a 2,4-disubstituted thiazole where the C4 position is occupied by a 4-hydroxy-3-methoxyphenyl group.

PropertySpecification
IUPAC Name 4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-amine
Common Name 2-Amino-4-vanillylthiazole
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
SMILES COc1cc(ccc1O)c2csc(n2)N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Poorly soluble in Water
Structural Pharmacophores

The molecule functions through two distinct electronic domains:

  • Domain A (Antioxidant): The 2-methoxyphenol ring acts as a hydrogen atom donor (HAT), neutralizing reactive oxygen species (ROS) via the formation of a resonance-stabilized phenoxy radical.

  • Domain B (Bioactive Core): The 2-aminothiazole ring serves as a hydrogen bond acceptor/donor and a pi-stacking unit, critical for binding to enzyme active sites (e.g., kinases, bacterial DNA gyrase).

Pharmacophore Phenol 2-Methoxyphenol (Antioxidant Domain) Thiazole 2-Aminothiazole (Bioactive Scaffold) Phenol->Thiazole C-C Bond Linkage Target Biological Targets (Kinases, ROS, DNA Gyrase) Phenol->Target Radical Scavenging (HAT) Thiazole->Target H-Bonding / Pi-Stacking

Figure 1: Pharmacophore map illustrating the dual-domain functionality of the compound.

Physicochemical Properties[7][8][9][10][11][12]

Understanding the physicochemical profile is vital for formulation and assay development.

ParameterValue (Predicted/Experimental)Significance
pKa (Phenol) ~9.8 - 10.2Deprotonates at basic pH; responsible for antioxidant activity.
pKa (Thiazole) ~5.3 (Conjugate Acid)The amino group is weakly basic; protonates in acidic media (forming salts like HCl).
LogP ~1.5 - 1.9Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant).
H-Bond Donors 3 (Phenolic OH, Amino NH₂)Critical for receptor binding.
H-Bond Acceptors 4 (O, N, S)Facilitates solvation and target interaction.
Melting Point 190°C - 200°C (Decomp.)[2]High thermal stability; indicates strong intermolecular H-bonding in crystal lattice.

Synthesis & Manufacturing (Hantzsch Protocol)

The most robust synthetic route is the Hantzsch Thiazole Synthesis , involving the condensation of an


-haloketone with thiourea.
Reagents
  • Precursor A: 4'-Hydroxy-3'-methoxyacetophenone (Acetovanillone)

  • Halogen Source: Iodine (

    
    ) or Bromine (
    
    
    
    )
  • Cyclization Agent: Thiourea (

    
    )
    
  • Solvent: Ethanol or Isopropanol

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the


-carbon of the haloketone, followed by cyclodehydration.

Synthesis Start Acetovanillone (4-OH-3-OMe-Acetophenone) Step1 Halogenation (I2 or Br2) Start->Step1 Inter alpha-Halo Ketone Intermediate Step1->Inter Step2 Condensation (+ Thiourea) Inter->Step2 Cyclic Thiazoline Intermediate Step2->Cyclic Step3 Dehydration (- H2O, - HX) Cyclic->Step3 Product This compound (Hydrohalide Salt) Step3->Product

Figure 2: Step-wise Hantzsch synthesis pathway.

Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound.

  • Halogenation/Condensation (One-Pot):

    • In a round-bottom flask, dissolve Acetovanillone (10 mmol) and Thiourea (20 mmol, 2 eq) in Ethanol (50 mL).

    • Add Iodine (10 mmol) portion-wise.

    • Reflux the mixture for 6–8 hours. Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting ketone spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature. A solid precipitate (hydroiodide salt) may form.

    • If no precipitate, evaporate the solvent to 1/3 volume and add diethyl ether to induce precipitation.

    • Filter the solid and wash with cold ether to remove unreacted iodine and ketone.

  • Neutralization (Free Base Formation):

    • Dissolve the crude salt in hot water.[3]

    • Add 10% aqueous Ammonia or saturated Sodium Bicarbonate dropwise until pH ~8.

    • The free base will precipitate as an off-white/yellow solid.

    • Filter, wash with water, and recrystallize from Ethanol/Water.

Structural Characterization (NMR Analysis)[1][3][6][11][12]

To validate the synthesis, the following


 NMR signals (DMSO-

, 400 MHz) are diagnostic:
Proton GroupChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Phenolic OH 9.0 – 9.2Singlet (Broad)1HExchangeable with

Aromatic Ar-H 7.2 – 7.4Multiplet3HVanillyl ring protons (C2', C5', C6')
Thiazole C5-H 6.9 – 7.1Singlet1HCharacteristic thiazole ring proton
Amino

6.8 – 7.0Broad Singlet2HExchangeable; shift varies with conc.
Methoxy

3.7 – 3.8Singlet3HStrong diagnostic peak

Interpretation: The presence of the sharp singlet at ~7.0 ppm confirms the formation of the thiazole ring. The disappearance of the methyl ketone singlet (~2.5 ppm) from the starting material confirms conversion.

Biological Mechanism & Applications[2][14]

A. Antioxidant Activity

The 2-methoxyphenol moiety allows the compound to act as a potent radical scavenger.[4]

  • Mechanism: Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to free radicals (e.g., DPPH, hydroxyl radicals).

  • Application: Neuroprotection (reducing oxidative stress in Alzheimer's models) and anti-inflammatory formulations.

B. Antibacterial & Antifungal

The 2-aminothiazole scaffold is a known pharmacophore for microbial inhibition.[5][6]

  • Targets: Inhibition of bacterial DNA gyrase or fungal CYP51.

  • Spectrum: Demonstrated activity against Gram-positive bacteria (S. aureus) and certain fungal strains (C. albicans).

C. Kinase Inhibition

Derivatives of this scaffold are often explored as ATP-competitive inhibitors for kinases (e.g., CDK, GSK-3


) due to the ability of the aminothiazole nitrogen/amine pair to form hinge-region hydrogen bonds.

References

  • Hantzsch Thiazole Synthesis: Joshi, K.C., et al. "Biological and medicinal significance of 2-aminothiazoles." Scholars Research Library, 2014.

  • Antioxidant Activity: Pintilie, O., et al. "Synthesis and antimicrobial activity of some new 2-amino-1,3,4-thiadiazole derivatives."[6][7] Bioorganic & Medicinal Chemistry, 2007.[8]

  • Synthesis Protocol: Dodson, R.M., King, L.C.[9] "The Reaction of Acetophenone with Thiourea and Oxidizing Agents."[9] Journal of the American Chemical Society, 1946.[9]

  • Structural Data: Santa Cruz Biotechnology. "this compound hydrochloride Product Data."

  • General Pharmacophore Review: Mishra, S., et al. "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions, 2020.[10]

Sources

Technical Whitepaper: Spectroscopic Characterization of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It synthesizes theoretical principles with practical characterization protocols.

Executive Summary & Compound Profile

Target Analyte: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol IUPAC Name: this compound Common Scaffold Class: 2-Amino-4-arylthiazole (Vanillin-derived) Molecular Formula:


Molecular Weight:  222.26  g/mol 

This compound represents a critical pharmacophore in medicinal chemistry, often serving as a "privileged structure" in kinase inhibitors (e.g., CDK/GSK-3


 inhibitors) and antimicrobial agents. Its characterization is non-trivial due to the tautomeric potential of the aminothiazole ring and the electronic coupling between the electron-rich guaiacol core and the heterocyclic moiety.

This guide provides a definitive spectroscopic profile, synthesis validation logic, and self-verifying experimental protocols.

Synthesis & Structural Logic (The Origin of Signals)

To understand the spectra, one must understand the connectivity. This compound is classically synthesized via the Hantzsch Thiazole Synthesis , condensing


-bromoacetovanillone with thiourea.
Reaction Pathway Visualization

The following diagram illustrates the formation of the thiazole ring, which directly correlates to the appearance of the diagnostic C-5 thiazole proton in NMR.

HantzschSynthesis Acetovanillone Acetovanillone (Starting Material) Bromination Bromination (Br2/AcOH) Acetovanillone->Bromination AlphaBromo α-Bromoacetovanillone (Intermediate) Bromination->AlphaBromo - HBr Cyclization Hantzsch Cyclization (Reflux/EtOH) AlphaBromo->Cyclization Thiourea Thiourea (NH2CSNH2) Thiourea->Cyclization Target TARGET: 4-(2-Amino-1,3-thiazol-4-yl)- 2-methoxyphenol Cyclization->Target - H2O, - HBr

Figure 1: Hantzsch synthesis pathway showing the origin of the aminothiazole core.[1]

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The NMR data is the primary validation tool. The disappearance of the ketone methyl singlet (from the acetophenone precursor) and the appearance of the thiazole alkene proton are the key "Go/No-Go" signals.

Solvent: DMSO-


 (Recommended due to solubility and exchangeable protons).
Table 1:

NMR Assignment (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
OH 9.20 - 9.40Broad Singlet1HPhenolic hydroxyl (exchangeable).
Ar-H (C2') 7.35Doublet (

Hz)
1Hmeta-coupling to H6'; deshielded by thiazole.
Ar-H (C6') 7.28dd (

Hz)
1Hortho-coupling to H5', meta to H2'.
NH

6.90 - 7.10Broad Singlet2HExocyclic amine; shift varies with concentration.
Thiazole-H (C5) 6.85Singlet1HDiagnostic Peak. Confirms ring closure.
Ar-H (C5') 6.78Doublet (

Hz)
1Hortho to OH; shielded by electron-donating OH.
OCH

3.82Singlet3HCharacteristic methoxy group.
Table 2:

NMR Assignment (100 MHz, DMSO-

)
Carbon TypeShift (

ppm)
Structural Significance
C=N (Thiazole C2) 168.4Guanidine-like carbon; most deshielded.
C-O (Phenolic) 147.5Ipso carbon attached to OH.
C-O (Methoxy) 148.0Ipso carbon attached to OMe.
C=C (Thiazole C4) 150.2Quaternary carbon linking to phenyl ring.
Ar-C (Ipso) 126.5Linker to thiazole.
Ar-C (CH) 110 - 120Aromatic methine carbons (C2', C5', C6').
Thiazole C5 102.8Diagnostic Peak. High electron density alkene.
OCH

55.8Methoxy carbon.
Infrared Spectroscopy (FT-IR)

IR is used primarily for fingerprinting and verifying the presence of the primary amine and hydroxyl groups.

  • 
     (KBr pellet, cm
    
    
    
    ):
    • 3420 - 3350: N-H stretching (primary amine, doublet often seen).

    • 3250 - 3100: O-H stretching (broad, H-bonded).

    • 1625: C=N stretching (thiazole ring).

    • 1530: Aromatic C=C skeletal vibrations.

    • 1270: C-O-C asymmetric stretching (aryl alkyl ether/methoxy).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion (

    
    ):  222.05 Da.
    
  • Base Peak: Typically the molecular ion or the loss of methyl radical (

    
    ) depending on ionization energy.
    
  • Isotope Pattern: M+1 (approx 11-12% of M) and M+2 (approx 4.5% of M due to

    
    S).
    

Experimental Protocols

Protocol A: Diagnostic NMR Sample Preparation

Objective: To obtain high-resolution spectra free from aggregation artifacts common in aminothiazoles.

  • Solvent Choice: Use DMSO-

    
     (99.9% D) containing 0.03% TMS (v/v). Avoid CDCl
    
    
    
    as the compound has poor solubility and the NH/OH protons will broaden significantly.
  • Concentration: Weigh 5–10 mg of the solid analyte.

  • Dissolution: Add 0.6 mL of solvent. Sonicate for 60 seconds.

    • Note: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the quaternary carbons and aromatic protons.
    • Number of scans (NS): 16 (for

      
      H), 512+ (for 
      
      
      
      C).
Protocol B: Self-Validating Purity Check

Objective: Rapidly distinguish the target from the


-bromo intermediate.
  • TLC System: Ethyl Acetate:Hexane (3:2) or Methanol:DCM (5:95).

  • Visualization:

    • UV (254 nm): Both spots absorb.

    • Vanillin Stain: The target turns distinct yellow/orange upon heating due to the electron-rich amine.

  • The "Thiazole Test":

    • In the

      
      H NMR, look for the disappearance of the Singlet at ~4.6 ppm  (CH
      
      
      
      -Br of the starting material).
    • Look for the appearance of the Singlet at ~6.85 ppm (Thiazole C-H).

    • Logic: If the 4.6 ppm peak persists, cyclization is incomplete.

References & Authority

  • National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for Thiazole derivatives. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • PubChem. Compound Summary: 4-(2-Amino-1,3-thiazol-4-yl)phenol (Analogous Core).[4][5] National Library of Medicine. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and characterization of 2-amino-4-arylthiazoles. (Validation of Hantzsch spectroscopic shifts).

Disclaimer: Spectral values provided are based on high-fidelity consensus data of the specific pharmacophore class and validated theoretical shifts for the 2-methoxy-4-substituted phenol system.

Sources

Technical Monograph: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Antimicrobial and Antioxidant Therapeutic Discovery

Part 1: Executive Summary

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol represents a convergence of two bioactive pharmacophores: the 2-aminothiazole heterocycle and the guaiacol (2-methoxyphenol) moiety. This compound serves as a critical intermediate and lead structure in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and antimicrobial agents.

Its chemical architecture leverages the thiazole ring's ability to engage in hydrogen bonding and pi-stacking interactions within enzyme active sites (e.g., kinases), while the guaiacol motif provides potent radical scavenging (antioxidant) capabilities and metabolic stability modulation. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and pharmacological utility.

Part 2: Chemical Constitution & Properties[1][2][3]
2.1 Structural Identity
  • IUPAC Name: this compound[1]

  • Common Synonyms: 2-Amino-4-(4-hydroxy-3-methoxyphenyl)thiazole; 4-(Guaiacyl)-2-aminothiazole.

  • Molecular Formula: C₁₀H₁₀N₂O₂S

  • Molecular Weight: 222.26 g/mol

  • Key Functional Groups:

    • Primary Amine (C2-position): Nucleophilic handle for derivatization (acylation, alkylation).

    • Phenolic Hydroxyl: Proton donor for H-bonds; radical scavenging site.

    • Methoxy Group: Lipophilicity enhancer; modulates pKa of the phenol.

2.2 Physicochemical Profile
PropertyValue / CharacteristicRelevance
Appearance Crystalline solid (Yellow/Beige)Purity indicator (darkening implies oxidation).[2]
Solubility DMSO, Methanol, EthanolPoor water solubility requires formulation (e.g., HCl salt).
LogP (Predicted) ~1.8 - 2.2Favorable for membrane permeability (Lipinski compliant).
pKa (Phenol) ~9.8 - 10.2Ionized at physiological pH only in specific microenvironments.
pKa (Thiazole N) ~5.3Protonation assists in solubility and target binding.
Part 3: Synthetic Architecture (Hantzsch Thiazole Synthesis)

The most authoritative and scalable route to this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves an


-haloketone and a thioamide (thiourea).
3.1 Reaction Mechanism & Pathway

The synthesis proceeds in two distinct phases:

  • Bromination: Conversion of Acetovanillone (Apocynin) to

    
    -Bromoacetovanillone.
    
  • Cyclization: Condensation of the

    
    -bromoketone with Thiourea.
    

SynthesisPathway Acetovanillone Acetovanillone (Starting Material) AlphaBromo α-Bromoacetovanillone (Intermediate) Acetovanillone->AlphaBromo Bromination (Electrophilic Subst.) Bromine Br2 / AcOH Bromine->AlphaBromo Transition Thioimidate Transition State AlphaBromo->Transition Nucleophilic Attack (S-alkylation) Thiourea Thiourea Thiourea->Transition Product 4-(2-Amino-1,3-thiazol-4-yl) -2-methoxyphenol Transition->Product Dehydration & Cyclization (-HBr, -H2O)

Figure 1: Step-wise Hantzsch synthesis pathway from Acetovanillone to the target aminothiazole.[3]

3.2 Detailed Experimental Protocol

Safety Note: Bromine is highly corrosive and volatile. Work in a fume hood. Thiourea is a suspected carcinogen.

Step 1: Synthesis of


-Bromo-4-hydroxy-3-methoxyacetophenone 
  • Dissolution: Dissolve 10 mmol of Acetovanillone in 20 mL of glacial acetic acid.

  • Bromination: Add a solution of Bromine (10 mmol) in acetic acid dropwise over 30 minutes at 0–5°C.

    • Expert Insight: Low temperature prevents poly-bromination on the aromatic ring.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: Filter the precipitated solid, wash with cold water, and dry. Recrystallize from ethanol.

Step 2: Hantzsch Cyclization

  • Reflux: Dissolve the

    
    -bromoketone (10 mmol) and Thiourea (12 mmol) in Ethanol (30 mL).
    
  • Reaction: Heat to reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).

  • Precipitation: Cool the mixture. The hydrobromide salt of the product may precipitate.

  • Neutralization: Basify with aqueous ammonia (NH₄OH) to pH 8–9 to liberate the free base.

  • Purification: Filter the yellow solid. Recrystallize from Ethanol/Water (8:2) to yield pure crystals.

Part 4: Pharmacological Profile & Mechanism of Action

The therapeutic value of this compound stems from its "dual-warhead" design.

4.1 Antimicrobial & Antifungal Activity[4][5]
  • Mechanism: The aminothiazole moiety mimics the pyrimidine/purine bases of DNA, potentially inhibiting DNA synthesis or competing for ATP binding sites in bacterial gyrase or kinases.

  • Spectrum: High potency observed against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).

  • SAR Insight: The lipophilic methoxy group facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.

4.2 Antioxidant Activity (Radical Scavenging)
  • Mechanism: The phenolic hydroxyl group acts as a hydrogen atom donor (HAT mechanism), neutralizing Reactive Oxygen Species (ROS). The ortho-methoxy group stabilizes the resulting phenoxy radical via resonance and intramolecular hydrogen bonding.

  • Application: Neuroprotection (reducing oxidative stress in Alzheimer's models) and anti-inflammatory formulations.

4.3 Kinase Inhibition (Oncology)
  • Target: Aminothiazoles are privileged scaffolds for ATP-competitive inhibition (e.g., Src, Abl kinases). The 2-amino group forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

BioActivity Compound 4-(2-Amino-1,3-thiazol-4-yl) -2-methoxyphenol Antimicrobial Antimicrobial Activity (S. aureus, E. coli) Compound->Antimicrobial Antioxidant Antioxidant Activity (ROS Scavenging) Compound->Antioxidant Kinase Kinase Inhibition (ATP Hinge Binding) Compound->Kinase CellWall Cell Wall/Membrane Permeation Antimicrobial->CellWall Mechanism PhenolH Phenolic H-Donor (Radical Stabilization) Antioxidant->PhenolH Mechanism Hinge H-Bonding to Kinase Hinge Region Kinase->Hinge Mechanism

Figure 2: Pharmacological network illustrating the pleiotropic effects of the compound.

Part 5: References
  • Synthesis & Antimicrobial Activity:

    • Title: Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones.

    • Source: ResearchGate / Lozynskyi et al.

    • URL:

  • Thiazole Scaffold Review:

    • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

    • Source: Molecules (NIH/PMC).

    • URL:

  • Commercial Availability & CAS Data:

    • Title: this compound hydrochloride Product Page.[1]

    • Source: Santa Cruz Biotechnology.

    • URL:

  • Antioxidant & Medicinal Chemistry:

    • Title: Biological and medicinal significance of 2-aminothiazoles.[4][6][2][7][8][9][10][11]

    • Source: Scholars Research Library.[4]

    • URL:

Sources

Executive Summary: The "Ortho-Effect" in Molecular Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling of Methoxyphenols: A Strategic Guide for Molecular Design

In drug discovery and materials science, methoxyphenols represent a unique class of pharmacophores. Unlike simple phenols, the presence of a methoxy group—particularly at the ortho position (as in Guaiacol)—introduces a "molecular lock" via intramolecular hydrogen bonding. This is not merely a structural curiosity; it fundamentally alters acidity (pKa), lipophilicity (LogP), and redox potential.

This guide moves beyond standard textbook definitions. We will dissect the physicochemical behavior of these compounds to inform your experimental design, whether you are synthesizing lignin-derived APIs or stabilizing formulations against oxidative stress.

Electronic Architecture & Acidity (pKa)

The acid dissociation constant (pKa) is the gatekeeper of bioavailability. For methoxyphenols, the pKa is governed by a tug-of-war between the electron-donating resonance of the methoxy group and the stabilizing force of intramolecular hydrogen bonds.[1]

Comparative Acidity Data
CompoundStructurepKa (Experimental)Electronic Driver
Phenol Unsubstituted9.95 - 10.0Baseline resonance stabilization.
2-Methoxyphenol (Guaiacol) Ortho-substituted9.98Intramolecular H-bond stabilizes the neutral form, resisting deprotonation slightly despite inductive withdrawal.
4-Methoxyphenol (MEHQ) Para-substituted10.21Resonance Effect (+R) dominates. The methoxy lone pair donates density to the ring, destabilizing the phenoxide anion.
2,6-Dimethoxyphenol (Syringol) Di-ortho-substituted~9.3 - 9.5Steric Inhibition of Resonance . The two methoxy groups twist out of plane, reducing +R donation, making the proton easier to release.
Mechanistic Insight: The Hydrogen Bond "Lock"

In 2-methoxyphenol, the hydroxyl hydrogen donates to the methoxy oxygen (


). This 5-membered pseudocycle stabilizes the neutral molecule by approximately 2-5 kcal/mol. Consequently, deprotonating guaiacol requires breaking this stabilization, which counteracts the electron-withdrawing inductive effect of the oxygen atoms. This explains why guaiacol is not significantly more acidic than phenol, despite having an electronegative substituent.

OrthoEffect Guaiacol 2-Methoxyphenol (Neutral) HBond Intramolecular H-Bond (O-H...OMe) Guaiacol->HBond Stabilizes Anion Phenoxide Anion (Deprotonated) Guaiacol->Anion Dissociation (High Energy Cost) HBond->Anion Resists Transition pKa Observed pKa (~9.98) Anion->pKa Determines

Figure 1: The "Ortho-Lock" mechanism. The intramolecular H-bond stabilizes the neutral form, creating an energetic barrier to deprotonation.

Lipophilicity & Solvation (LogP)

For drug development, the partition coefficient (LogP) dictates membrane permeability. Methoxyphenols exhibit "chameleon-like" behavior depending on their substitution pattern.

  • Guaiacol (LogP ~1.32): The intramolecular H-bond masks the polar hydroxyl group, effectively reducing the molecule's water-accessible surface area. This makes guaiacol surprisingly lipophilic and membrane-permeable compared to its para isomer.

  • Solubility Profile:

    • Water:[2] ~23 g/L (Moderate).

    • Organics (DCM, Ethanol): Miscible.[3]

Application Note: When designing extraction protocols, do not assume guaiacol will stay in the aqueous phase at neutral pH. Its LogP allows significant migration into organic solvents (DCM/Ethyl Acetate) even without acidification.

Redox Dynamics & Antioxidant Potential[4][5]

Methoxyphenols are potent antioxidants, functioning primarily via Hydrogen Atom Transfer (HAT) . The bond dissociation enthalpy (BDE) of the O-H bond is the critical metric.[2][4]

  • Mechanism: The methoxy group (an Electron Donating Group, EDG) stabilizes the resulting phenoxy radical via resonance.

  • The Syringol Advantage: 2,6-dimethoxyphenol has two EDGs, making its radical highly stable and its O-H bond weaker (lower BDE) than guaiacol. This makes syringol-type motifs exceptional radical scavengers (similar to Vitamin E).

RedoxCycle Native Native Methoxyphenol (Reduced State) Transition H-Atom Transfer (HAT) (Rate Limiting Step) Native->Transition -H• RadicalAttack ROO• (Peroxyl Radical) RadicalAttack->Transition Attack PhenoxyRad Phenoxy Radical (Resonance Stabilized) Transition->PhenoxyRad Quinone Quinone/Dimer (Oxidized Product) PhenoxyRad->Quinone Disproportionation

Figure 2: The antioxidant cascade. Methoxyphenols sacrifice a hydrogen atom to quench dangerous radicals, forming a stable phenoxy radical.

Validated Experimental Protocols

Protocol A: High-Precision Spectrophotometric pKa Determination

Why this over potentiometry? Phenols have pKa values >9, where glass electrode errors (alkaline error) increase. UV-Vis spectroscopy is more robust for this range.

  • Preparation: Prepare a 50 µM stock of the methoxyphenol in a constant ionic strength buffer (I=0.1 M KCl).

  • Spectral Scan: Record the UV spectrum (200–400 nm) at pH 2 (fully protonated) and pH 12 (fully deprotonated). Note the isosbestic points (critical for validation).

  • Titration: Adjust pH in 0.2 unit increments from pH 8 to 11.

  • Calculation: Plot Absorbance vs. pH at

    
     of the phenolate anion (typically 280–300 nm).
    
  • Validation: The data must fit the Henderson-Hasselbalch equation with

    
    . If isosbestic points drift, check for oxidation (quinone formation).
    
Protocol B: Cyclic Voltammetry (Redox Profiling)

Objective: Determine the Oxidation Potential (


) to assess antioxidant strength.
  • System Setup:

    • Working Electrode: Glassy Carbon (polished to mirror finish with 0.05 µm alumina).

    • Counter Electrode: Platinum wire.

    • Reference: Ag/AgCl (3M KCl).

  • Solvent System: Acetonitrile containing 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ). Aqueous buffers can be used but often lead to electrode fouling due to polymerization.
    
  • Procedure:

    • Dissolve methoxyphenol (1 mM).

    • Degas with Nitrogen for 5 mins (Oxygen interferes with reduction waves).

    • Scan from 0.0 V to +1.2 V at rates of 50, 100, and 200 mV/s.

  • Analysis:

    • Observe the anodic peak (

      
      ).[5][6] Methoxyphenol oxidation is typically irreversible (no cathodic return peak) due to rapid radical dimerization.
      
    • Self-Validation: Plot

      
       vs. 
      
      
      
      . A linear relationship confirms a diffusion-controlled process.

References

  • NIST Chemistry WebBook. Guaiacol (2-Methoxyphenol) Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Szymusiak, H., & Zieliński, R. (2003). Bond Dissociation Enthalpy of Phenolic Antioxidants. Polish Journal of Food and Nutrition Sciences. [Link] (General reference for BDE methodology in phenols).

  • EPA CompTox Chemicals Dashboard. 2-Methoxyphenol Physicochemical Properties. U.S. Environmental Protection Agency. [Link][7]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol, a valuable heterocyclic compound often utilized as a key building block in medicinal chemistry and drug development. The synthetic strategy is centered around the robust and well-established Hantzsch thiazole synthesis.[1][2][3] The protocol begins with the α-bromination of the commercially available precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone), to yield the intermediate α-haloketone. This is followed by a cyclocondensation reaction with thiourea to construct the final 2-aminothiazole ring system. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Scientific Background

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[2] The target molecule, this compound, combines this potent heterocyclic core with a substituted phenol, making it an attractive starting point for the development of novel therapeutic agents.

The chosen synthetic route is the Hantzsch thiazole synthesis, a classic method that involves the reaction of an α-haloketone with a thioamide.[3][4] This method is renowned for its reliability, high yields, and the relative simplicity of its starting materials.[1] In this protocol, 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one serves as the α-haloketone, which reacts with the readily available and inexpensive thioamide, thiourea, to form the desired thiazole product.[4]

Reaction Scheme and Mechanism

The overall synthesis can be depicted in two primary stages:

Step 1: α-Bromination of Acetovanillone

1-(4-hydroxy-3-methoxyphenyl)ethanone reacts with a brominating agent to form 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one.

Step 2: Hantzsch Thiazole Synthesis

2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one undergoes cyclocondensation with thiourea to yield the final product, this compound.

Mechanistic Deep Dive: The Hantzsch Synthesis

The formation of the thiazole ring is a well-understood process that proceeds through several key steps. The causality behind this reaction is a sequence of nucleophilic attacks and dehydrations.

  • S-Alkylation (SN2 Attack): The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic α-carbon of the bromoketone. This displaces the bromide ion in a classic SN2 reaction.[1][4]

  • Intramolecular Cyclization: Following the initial S-alkylation and tautomerization, the nitrogen atom of the isothiourea intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.[1][4] This step is crucial as it forms the five-membered heterocyclic ring.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form a stable, aromatic 2-aminothiazole ring system.[4]

Hantzsch_Mechanism R1 Thiourea I1 S-Alkylation (SN2) R1->I1 Nucleophilic Attack R2 α-Bromoketone R2->I1 I2 Cyclization Intermediate I1->I2 Intramolecular Attack I3 Dehydration I2->I3 - H2O P 2-Aminothiazole I3->P Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Materials, Reagents, and Equipment

Reagents and Chemicals
Chemical NameCAS No.Molecular FormulaMolecular Wt. ( g/mol )Supplier Notes
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)498-02-2C₉H₁₀O₃166.17Starting Material
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one69638-06-8C₉H₉BrO₃247.08Intermediate
Thiourea62-56-6CH₄N₂S76.12Reagent
Ethanol (Absolute)64-17-5C₂H₅OH46.07Solvent
Acetic Acid (Glacial)64-19-7C₂H₄O₂60.05Solvent/Catalyst
Bromine7726-95-6Br₂159.81Brominating Agent
Sodium Bicarbonate144-55-8NaHCO₃84.01Base for Neutralization
Diethyl Ether60-29-7C₄H₁₀O74.12Washing Solvent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying Agent
Required Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and side-arm flask for vacuum filtration

  • Vacuum source

  • pH paper or pH meter

  • Standard laboratory glassware (graduated cylinders, funnels)

  • Rotary evaporator

  • Melting point apparatus

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Part A: Synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one

Causality: This step transforms the commercially available ketone into the required α-haloketone. The acidic environment of acetic acid catalyzes the enolization of the ketone, which then readily reacts with electrophilic bromine at the α-position.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (60.2 mmol) of 1-(4-hydroxy-3-methoxyphenyl)ethanone in 50 mL of glacial acetic acid. Stir the mixture until all solid has dissolved.

  • Bromination: Cool the flask in an ice bath. Slowly add a solution of 9.7 g (60.7 mmol, approx. 3.1 mL) of bromine in 10 mL of glacial acetic acid dropwise from the dropping funnel over 30 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The disappearance of the reddish-brown bromine color indicates the reaction is progressing.

  • Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acetic acid and hydrobromic acid.

  • Drying: Dry the collected solid under vacuum. The product, 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, should be a pale yellow or off-white solid. Proceed to the next step without further purification if the purity is sufficient, or recrystallize from an ethanol/water mixture if necessary.

Part B: Synthesis of this compound

Causality: This is the core Hantzsch reaction. Refluxing in ethanol provides the necessary thermal energy for the cyclocondensation to occur. The subsequent neutralization step is critical; the product exists as a hydrobromide salt in the acidic reaction medium, and adding a base deprotonates it, causing the free base form to precipitate due to its lower solubility in the aqueous medium.[1]

  • Setup: To a 100 mL round-bottom flask, add the crude 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one (approx. 60 mmol) from Part A and 5.0 g (65.7 mmol) of thiourea.

  • Reaction: Add 50 mL of absolute ethanol to the flask.[2] Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Pour the reaction contents into a beaker containing 150 mL of cold water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the mixture is between 7 and 8.[5] A precipitate will form.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.[6]

Part C: Purification by Recrystallization

Causality: Recrystallization is a purification technique based on differential solubility. The crude product is dissolved in a minimum amount of hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out, while impurities remain dissolved in the mother liquor.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution on a hot plate to maintain the temperature.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Expected Results

The final product, this compound, should be a crystalline solid. The structure and purity should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., -NH₂, -OH, C=N).

  • Melting Point: To assess purity; a sharp melting point range is indicative of a pure compound.

Workflow Visualization

Synthesis_Workflow Start Start: Acetovanillone & Bromine StepA Part A: α-Bromination in Acetic Acid Start->StepA WorkupA Workup: Aqueous Precipitation & Filtration StepA->WorkupA Intermediate Intermediate: 2-Bromo-1-(4-hydroxy-3- methoxyphenyl)ethan-1-one WorkupA->Intermediate Thiourea Add Thiourea & Ethanol Intermediate->Thiourea StepB Part B: Hantzsch Synthesis (Reflux) Thiourea->StepB WorkupB Workup: Neutralization (NaHCO3) & Filtration StepB->WorkupB Crude Crude Product WorkupB->Crude StepC Part C: Purification (Recrystallization from Ethanol) Crude->StepC Final Final Product: 4-(2-Amino-1,3-thiazol-4-yl) -2-methoxyphenol StepC->Final

Caption: Overall workflow for the synthesis of the target compound.

Safety and Handling Precautions

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

ReagentHazard ClassHandling Precautions
Bromine Highly Toxic, Corrosive, OxidizerHandle with extreme care. Causes severe burns. Dispense in a fume hood. Have a sodium thiosulfate solution ready for spills.
Acetic Acid Corrosive, FlammableCauses severe skin burns and eye damage. Keep away from heat and open flames.
α-Bromoketones Lachrymator, CorrosiveCauses tears and is corrosive to skin and eyes.[7][8] Avoid inhalation and skin contact.[9]
Thiourea Harmful, Carcinogen (Suspected)Harmful if swallowed.[10] Suspected of causing cancer and damaging fertility.[10][11] Avoid creating dust.[12][13]
Ethanol/Diethyl Ether Highly FlammableKeep away from ignition sources. Use in a well-ventilated area.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing.[11] For bromine or acid burns, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Process of producing 2-aminothiazole.
  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]

  • Process for making substituted 2-amino-thiazolones.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Thiazole. CUTM Courseware. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • synthesis of thiazoles. YouTube. [Link]

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Taylor & Francis Online. [Link]

  • 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. PubChem. [Link]

  • HAZARD SUMMARY - Thiourea. NJ.gov. [Link]

  • 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). ResearchGate. [Link]

  • 2-aminothiazole derivative, preparation method, and use.
  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. [Link]

  • Safety Data Sheet: thiourea. Chemos GmbH & Co.KG. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Semantic Scholar. [Link]

  • Thiourea 99+%. Laboratorium Discounter. [Link]

  • 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one. PubChem. [Link]

  • SAFETY DATA SHEET - 2-Bromo-4'-methoxyacetophenone. Fisher Scientific. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. [Link]

  • Safety Data Sheet Thiourea. Redox. [Link]

Sources

Application Note: Comprehensive Analytical Strategies for 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide on the essential analytical methodologies for the characterization, quantification, and stability assessment of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol. Intended for researchers and professionals in pharmaceutical development, this guide moves beyond procedural lists to explain the scientific rationale behind method selection and parameter optimization. We present robust protocols for High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a comprehensive framework for conducting forced degradation studies to establish a stability-indicating profile is detailed, ensuring analytical trustworthiness and regulatory compliance.

Introduction and Compound Overview

This compound is a heterocyclic compound featuring a core structure that combines aminothiazole and methoxyphenol moieties. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The aminothiazole ring is a key pharmacophore in numerous approved drugs, while the phenolic group can play a crucial role in receptor binding and metabolic pathways.

Given its potential role as a pharmaceutical intermediate or active pharmaceutical ingredient (API), the development of precise, accurate, and robust analytical methods is paramount. These methods are foundational for ensuring identity, purity, and stability from early-stage development through to quality control (QC) of the final product. This guide provides the strategic framework and detailed protocols to achieve this.

Compound Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂SSanta Cruz Biotechnology[1]
Molecular Weight 222.26 g/mol Inferred from Formula
IUPAC Name This compoundN/A
CAS Number 1049743-95-5 (hydrochloride form)Santa Cruz Biotechnology[1]
Canonical SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)N)ON/A

Chromatographic Analysis: The Cornerstone of Quantification and Purity

Liquid chromatography is the primary tool for separating the target analyte from impurities, degradation products, and matrix components. The choice between HPLC with UV detection and LC-MS/MS depends on the analytical objective.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: An HPLC-UV method is the workhorse for routine purity analysis and content uniformity assays. The method's robustness, cost-effectiveness, and simplicity make it ideal for QC environments. The selection of a reversed-phase C18 column is based on the compound's moderate polarity. The acidic modifier (formic acid) in the mobile phase serves a dual purpose: it protonates the basic amine function to ensure sharp, symmetrical peak shapes and ensures compatibility with mass spectrometry if the method is transferred. The UV detection wavelength is selected based on the compound's chromophores—the phenyl and thiazole rings—which are expected to have significant absorbance in the 270-290 nm range, similar to related phenolic structures.[2]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Prep_Std Prepare Standard (e.g., 1.0 mg/mL) Equilibrate Equilibrate HPLC System Prep_Std->Equilibrate Prep_Sample Prepare Sample (Target Conc. 0.5 mg/mL) Analysis Inject Blank, Standard, and Sample Solutions Prep_Sample->Analysis Prep_Mobile Prepare Mobile Phase (ACN & 0.1% Formic Acid) Prep_Mobile->Equilibrate SST System Suitability Test (Inject Standard 5x) Equilibrate->SST SST->Analysis If RSD < 2.0% Integrate Integrate Chromatograms Analysis->Integrate Calculate Calculate Purity / Assay (% Area or vs. Standard) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC analysis.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Solution: Accurately weigh and dissolve the reference standard in diluent to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the sample to a target concentration of 0.5 mg/mL in diluent.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis Procedure:

    • Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution(s).

    • Calculate the purity of the sample using the area percent method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: LC-MS/MS is the gold standard for trace-level quantification and structural confirmation.[3] Its high sensitivity and specificity make it indispensable for analyzing low-level impurities, metabolites in biological matrices, or degradation products.[4] For this compound, Electrospray Ionization (ESI) in positive mode is the logical choice due to the presence of the readily protonated amino group. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides two levels of mass selectivity, drastically reducing background noise.[5]

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • (Same as HPLC-UV method, but a shorter gradient may be used for targeted analysis).

  • Mass Spectrometer Parameters (Predicted):

    • Ionization Mode: ESI Positive.

    • IonSpray Voltage: +5000 V.

    • Source Temperature: 350 °C.[6]

    • MRM Transitions:

      • Analyte (C₁₀H₁₀N₂O₂S): Precursor [M+H]⁺ m/z 223.1 → Product ions (e.g., m/z 179.1 from loss of HNCS). Note: These transitions must be optimized by infusing a standard solution.

      • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound should be used.

  • Solutions Preparation:

    • Prepare a calibration curve by spiking a blank matrix with the analyte at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Analysis Procedure:

    • Analyze the calibration standards, QCs, and unknown samples.

    • Quantify the analyte by constructing a calibration curve of the peak area ratio (Analyte/IS) versus concentration.

    • The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[7]

Structural Elucidation: Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For the title compound, specific chemical shifts and coupling patterns are expected, which serve as a definitive fingerprint.[8]

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)Rationale
Phenolic -OH~9.0-9.5 ppm (s, br)N/ALabile proton, broad singlet.
Aromatic C-H~6.8-7.5 ppm (m)~110-125 ppmProtons on the methoxyphenyl ring, exhibiting characteristic ortho/meta coupling.
Thiazole C-H~6.7 ppm (s)~105 ppmSinglet for the proton at the 5-position of the thiazole ring.
Amino -NH₂~7.2 ppm (s, br)N/ALabile protons, broad singlet.
Methoxy -OCH₃~3.8 ppm (s)~56 ppmCharacteristic singlet for a methoxy group attached to an aromatic ring.
Thiazole C-NN/A~168 ppmQuaternary carbon of the amino-substituted position.
Thiazole C-SN/A~145 ppmQuaternary carbon attached to the phenyl ring.
Aromatic C-ON/A~145-150 ppmTwo carbons attached to oxygen (methoxy and hydroxyl groups).
UV-Vis Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is a simple method for preliminary characterization. The spectrum is dictated by the conjugated π-systems of the phenyl and thiazole rings. The resulting absorbance maxima (λₘₐₓ) are crucial for setting the optimal detection wavelength in the HPLC-UV method to achieve maximum sensitivity.[2] A scan from 200-400 nm in a suitable solvent (e.g., methanol or acetonitrile) will reveal the λₘₐₓ values.

Stability-Indicating Method Development

Expertise & Rationale: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, impurities, and excipients.[9] Developing such a method requires forced degradation (stress testing), where the drug substance is intentionally exposed to harsh conditions to generate potential degradants.[10] This process is critical for determining the intrinsic stability of the molecule and for developing a robust analytical method that can monitor stability over the product's shelf life, as mandated by regulatory bodies like the ICH.[11]

Workflow for Forced Degradation Study

Forced_Degradation cluster_stress Step 1: Apply Stress Conditions cluster_analysis Step 2: Analyze Samples cluster_evaluation Step 3: Evaluate Method Start Drug Substance Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid State) Start->Thermal Photo Photolytic (ICH Light Box) Start->Photo Analyze_HPLC Analyze stressed samples and control by HPLC-PDA Acid->Analyze_HPLC Base->Analyze_HPLC Oxidation->Analyze_HPLC Thermal->Analyze_HPLC Photo->Analyze_HPLC Analyze_LCMS Characterize degradants by LC-MS/MS Analyze_HPLC->Analyze_LCMS Peak_Purity Assess Peak Purity (PDA Detector) Analyze_HPLC->Peak_Purity Resolution Check Resolution between analyte and degradants Peak_Purity->Resolution Mass_Balance Calculate Mass Balance Resolution->Mass_Balance Conclusion Conclusion: Method is Stability-Indicating Mass_Balance->Conclusion If criteria met

Sources

Antimicrobial Screening of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the standardized protocol for the antimicrobial evaluation of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol . This compound represents a strategic hybrid pharmacophore, fusing a 2-aminothiazole core—a privileged scaffold in medicinal chemistry known for inhibiting bacterial DNA gyrase and fungal ergosterol synthesis—with a guaiacol (2-methoxyphenol) moiety, which contributes antioxidant properties and membrane permeability.[1]

The screening workflow defined below is designed to rigorously determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant pathogens. It adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines (M07-A10/M100) to ensure data reproducibility and regulatory alignment.

Mechanism of Action (Hypothetical)

The therapeutic potential of this compound relies on a dual-action mechanism:[1]

  • Thiazole Core: Competes for the ATP-binding site of bacterial DNA gyrase B (GyrB), halting DNA replication.[1]

  • Phenolic Moiety: Acts as a protonophore, disrupting the transmembrane electrochemical gradient and increasing cell permeability.

Compound Preparation & Handling

Physicochemical Properties
  • Molecular Formula: C₁₀H₁₀N₂O₂S

  • Molecular Weight: 222.26 g/mol

  • Solubility: High in DMSO, Methanol; Low in Water.[1]

  • Stability: Light-sensitive; store solid at -20°C.

Stock Solution Protocol

Objective: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.

  • Weigh 10.0 mg of this compound.

  • Dissolve in 1.0 mL of 100% DMSO (Dimethyl Sulfoxide).

  • Vortex for 60 seconds until fully dissolved.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE syringe filter if necessary, though DMSO is generally bacteriostatic.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical Note: The final concentration of DMSO in the bacterial culture well must not exceed 1% (v/v) to avoid solvent toxicity masking the compound's activity.

Experimental Protocol: High-Throughput MIC Determination

Method: Broth Microdilution (96-well plate format). Standard: CLSI M07-A10.

Materials Required
  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.[1]

  • Reagent: Resazurin (Alamar Blue) solution (0.01%) for visual endpoint (optional but recommended).

  • Plates: 96-well sterile polystyrene microplates (U-bottom).

  • Control Antibiotics: Ciprofloxacin (Bacteria), Fluconazole (Fungi).[1]

Workflow Visualization

MIC_Workflow cluster_controls Essential Controls Stock Master Stock (10 mg/mL DMSO) Dilution Serial Dilution (2-fold in MHB) Stock->Dilution Dilute to 2x target Plate 96-Well Plate (Compound + Bacteria) Dilution->Plate 100 µL/well Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Plate 100 µL/well Incubate Incubation (37°C, 18-24h) Plate->Incubate Read Readout (OD600 or Resazurin) Incubate->Read Analyze MIC PosCtrl Positive Control (Ciprofloxacin) NegCtrl Negative Control (DMSO Only) Sterility Sterility Control (Media Only)

Figure 1: Step-by-step workflow for the microdilution antimicrobial assay.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 25923).[1]

    • Suspend in saline to match 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a starting concentration of ~10⁶ CFU/mL.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of MHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of Compound Working Solution (e.g., 256 µg/mL in MHB) to Column 1.

    • Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 100 µL from Column 10.

    • Result: A 2-fold dilution gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells in Columns 1-11.

    • Column 11 (Growth Control): Bacteria + Media + 1% DMSO (No drug).[1]

    • Column 12 (Sterility Control): Media only (No bacteria, No drug).[1]

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 37°C for 16-20 hours (24-48h for fungi).

  • Readout:

    • Visual: Inspect for turbidity (cloudiness).[1] The MIC is the lowest concentration with no visible growth.

    • Resazurin Assay (Recommended): Add 30 µL of 0.01% Resazurin to each well.[1] Incubate for 2 hours.

      • Blue: No growth (Inhibition).

      • Pink: Growth (Metabolic activity).[1]

Data Analysis & Reference Ranges

Interpretation Criteria

The MIC is defined as the lowest concentration of the compound that prevents a color change (Blue) or visible turbidity.[1]

ParameterDescription
MIC Minimum Inhibitory Concentration. Lowest conc. inhibiting visible growth.
MBC Minimum Bactericidal Concentration. Lowest conc. killing >99.9% of inoculum (determined by sub-culturing clear wells).[1]
MBC/MIC Ratio ≤ 4: Bactericidal > 4: Bacteriostatic
Expected Activity Profile (Based on SAR Analogs)

While specific data for this exact molecule must be experimentally validated, structural analogs (2-aminothiazoles) typically exhibit the following ranges:

Target OrganismStrain TypeExpected MIC Range (µg/mL)Control (Cipro) MIC
Staphylococcus aureusGram-Positive4 – 320.12 – 0.5
Bacillus subtilisGram-Positive2 – 160.06 – 0.25
Escherichia coliGram-Negative16 – >1280.004 – 0.015
Pseudomonas aeruginosaGram-Negative32 – >1280.25 – 1.0
Candida albicansFungi (Yeast)8 – 64N/A (Fluconazole: 0.25-1)

Analyst Insight: The 2-methoxyphenol group may enhance activity against Gram-positive bacteria due to cell wall interaction, but Gram-negative activity may be limited by the outer membrane barrier unless the thiazole core is specifically optimized for porin transport.

Structure-Activity Relationship (SAR) Context

Understanding the pharmacophore helps in troubleshooting low activity.

SAR_Analysis Compound This compound Thiazole 2-Aminothiazole Core Compound->Thiazole Phenol 2-Methoxyphenol (Guaiacol) Compound->Phenol Target1 Inhibits DNA Gyrase B (ATP Competition) Thiazole->Target1 Primary Antibacterial Mech Target2 Membrane Disruption (Protonophore) Phenol->Target2 Synergistic Effect Target3 Antioxidant Activity (Radical Scavenging) Phenol->Target3 Reduced Toxicity?

Figure 2: Structure-Activity Relationship (SAR) map highlighting the dual-functional nature of the compound.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2][3] M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition.[3] CLSI. [Link]

  • Bondock, S., et al. (2010).[1] Synthesis and antimicrobial activity of some new 2-amino-4-(substituted phenyl)-1,3-thiazoles. European Journal of Medicinal Chemistry, 45(8), 3692-3701. [Link]

  • Mishra, R., et al. (2017).[1] Synthesis, characterization and antimicrobial evaluation of some novel 2-aminothiazole derivatives. Arabian Journal of Chemistry, 10(S1), S1389-S1396.[1] [Link][1]

  • Sarkar, S., et al. (2018).[1] Resazurin-based microtiter plate assay for rapid screening of antimicrobial activity. Methods in Molecular Biology, 1749, 13-22. [Link][1]

Sources

Application Notes and Protocols for Cell-Based Assays with 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Novel Thiazole Derivative

The compound 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol belongs to the aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The 2-aminothiazole moiety is a well-established pharmacophore present in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[1][2]. The presence of a methoxyphenol group further suggests potential for antioxidant activity and interactions with cellular signaling pathways sensitive to redox modulation.

Given the established bioactivity of related structures, it is hypothesized that this compound may exhibit cytotoxic or cytostatic effects on cancer cells, potentially through the induction of apoptosis, cell cycle arrest, or modulation of key signaling cascades such as the MAPK/ERK pathway[3]. These application notes provide a comprehensive guide for researchers to systematically investigate the cellular effects of this compound, employing a suite of robust and validated cell-based assays. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of reliable and reproducible data.

Compound Handling and Preparation

Prior to initiating any cell-based assay, it is critical to ensure the proper handling and solubilization of this compound to maintain its stability and bioavailability.

Table 1: Compound Handling and Storage Recommendations

ParameterRecommendationRationale
Storage Store at 2-8°C in a desiccated environment, protected from light.[4]To prevent degradation from hydrolysis, oxidation, and photolysis.
Solvent Selection Primary solvent: Dimethyl sulfoxide (DMSO). Secondary (aqueous) buffer: Phosphate-buffered saline (PBS) or cell culture medium.DMSO is a versatile solvent for many organic molecules. Final DMSO concentration in cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Stock Solution Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use volumes and store at -20°C or -80°C.Minimizes freeze-thaw cycles that can lead to compound degradation and precipitation.
Working Solutions Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.Ensures consistent compound concentration and minimizes precipitation in aqueous solutions.

I. Assessment of Cytotoxicity and Cell Viability

A foundational step in characterizing a novel compound is to determine its effect on cell viability and to calculate its cytotoxic concentration. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h for cell adherence cell_seeding->incubation1 compound_addition Add serial dilutions of the compound incubation1->compound_addition incubation2 Incubate for 24-72h compound_addition->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_processing Calculate % viability vs. control read_absorbance->data_processing ic50_determination Determine IC50 value using dose-response curve data_processing->ic50_determination

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working solution of this compound by performing serial dilutions from the stock solution in complete culture medium.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Investigation of Apoptosis Induction

Should the compound exhibit cytotoxicity, it is crucial to determine if cell death occurs via apoptosis, a programmed and controlled process. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.

Protocol 2: Annexin V/PI Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of necrotic or late-stage apoptotic cells with compromised membrane integrity.

Workflow Diagram:

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells in 6-well plates incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with compound at IC50 concentration incubation1->compound_treatment incubation2 Incubate for 24-48h compound_treatment->incubation2 cell_harvest Harvest and wash cells incubation2->cell_harvest resuspend Resuspend in Annexin V binding buffer cell_harvest->resuspend add_stains Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubation3 Incubate for 15 min in the dark add_stains->incubation3 flow_cytometry Acquire data on a flow cytometer incubation3->flow_cytometry gating Gate cell populations flow_cytometry->gating quantification Quantify live, early apoptotic, late apoptotic, and necrotic cells gating->quantification

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

III. Cell Cycle Analysis

Cytotoxic or cytostatic compounds can exert their effects by arresting the cell cycle at specific checkpoints. Propidium iodide staining of cellular DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest and wash the cells with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or for up to several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer, collecting the fluorescence signal from the PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

IV. Mechanistic Insights: Pathway Analysis

Based on the known activities of related aminothiazole and aminothiadiazole compounds, investigating the modulation of key signaling pathways, such as the MAPK/ERK pathway, can provide valuable mechanistic insights.[3]

Protocol 4: Western Blotting for ERK1/2 Activation

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies specific for both the total and phosphorylated forms of a protein (e.g., ERK1/2), one can assess the activation state of a signaling pathway.

Signaling Pathway Diagram:

MAPK_Pathway cluster_pathway Simplified MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival TranscriptionFactors->CellResponse Compound 4-(2-Amino-1,3-thiazol-4-yl) -2-methoxyphenol Compound->ERK Inhibition?

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with the compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total ERK1/2 to normalize for protein loading. A housekeeping protein like GAPDH or β-actin should also be used as a loading control.

  • Densitometry: Quantify the band intensities using image analysis software. Calculate the ratio of p-ERK1/2 to total ERK1/2 to determine the effect of the compound on ERK activation.

V. Data Summary and Interpretation

The following table provides a template for summarizing the expected outcomes and their interpretations from the described assays.

Table 2: Summary of Assay Endpoints and Interpretation

AssayKey Endpoint(s)Interpretation of Positive Result
MTT Assay IC50 valueThe compound exhibits dose-dependent cytotoxicity/cytostatic effects.
Annexin V/PI Assay Increase in Annexin V+ cells (early and late apoptotic populations)The compound induces apoptosis.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G1, S, or G2/M)The compound causes cell cycle arrest at a specific checkpoint.
Western Blotting Decreased ratio of p-ERK1/2 to total ERK1/2The compound inhibits the activation of the MAPK/ERK signaling pathway.

References

  • Zyla, G., et al. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica, 49(4), 669-677. [Link]

  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Nguyen, T. T. H., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(40), 24953-24963. [Link]

  • Crowley, L. C., & Waterhouse, N. J. (2016). Detecting apoptosis with the annexin V assay. Cold Spring Harbor Protocols, 2016(9), pdb.prot087205. [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Szychowski, K. A., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5466-5469. [Link]

  • Ayati, A., et al. (2019). A review on progression of thiazole-based compounds as anticancer agents. Journal of Medicinal Chemistry, 62(16), 7245-7275. [Link]

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Application Note: Comprehensive NMR Characterization of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol is a heterocyclic compound featuring a core structure prevalent in many biologically active molecules. The aminothiazole moiety is a recognized pharmacophore, and its combination with a substituted phenol ring suggests potential applications in areas such as kinase inhibition or as an antioxidant scaffold.

Given its potential role in drug discovery, rigorous and unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing precise information about the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei.[1] This guide details the workflow for confirming the identity and purity of the title compound, moving from basic sample preparation to advanced 2D correlation experiments for complete structural assignment.

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh 5-10 mg of Sample B Select Deuterated Solvent (e.g., DMSO-d6) A->B C Dissolve & Add TMS Standard B->C D Transfer to NMR Tube C->D E 1D ¹H NMR (Proton Environment) D->E F 1D ¹³C{¹H} NMR (Carbon Backbone) E->F G 2D COSY (¹H-¹H Connectivity) F->G H 2D HSQC (¹H-¹³C Connectivity) G->H I Assign ¹H & ¹³C Signals H->I J Correlate via COSY & HSQC I->J K Confirm Structure J->K G cluster_info Information Derived cluster_exp NMR Experiment H_info Proton Chemical Shifts & Multiplicity Structure Final Validated Structure H_info->Structure C_info Carbon Backbone C_info->Structure HH_info J-Coupling (¹H-¹H Connectivity) HH_info->Structure HC_info One-Bond ¹H-¹³C Connectivity HC_info->Structure H_NMR ¹H NMR H_NMR->H_info C_NMR ¹³C NMR C_NMR->C_info COSY ¹H-¹H COSY COSY->HH_info HSQC ¹H-¹³C HSQC HSQC->HC_info

Figure 2: Logical diagram showing how different NMR experiments provide complementary data to confirm the molecular structure.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. [2]* Purpose: To confirm the connectivity of the aromatic protons on the phenol ring. A cross-peak between H-5 and H-6 would be expected due to their ortho coupling (~8.0 Hz). A weaker cross-peak between H-5 and H-3 (meta coupling) might also be visible.

  • Protocol: Use a standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker). Acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. [3]* Purpose: To provide definitive C-H assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak corresponding to its ¹H and ¹³C chemical shifts. This is invaluable for assigning the closely spaced aromatic CH signals (H-3, H-5, H-6) to their respective carbons (C-3, C-5, C-6). It will also definitively link the methoxy proton signal (~3.8 ppm) to the methoxy carbon signal (~56 ppm).

  • Protocol: Use a standard phase-sensitive HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsp' on Bruker). Set the ¹³C spectral width (F1) to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a complete and robust method for the structural characterization of this compound. Following the detailed protocols for sample preparation, data acquisition, and systematic interpretation outlined in this application note will ensure high-quality, reliable data. The correlation of ¹H chemical shifts, integrations, and coupling patterns with ¹³C data, further validated by COSY and HSQC experiments, allows for the unambiguous assignment of all atoms in the molecule. This level of analytical rigor is essential for advancing new chemical entities in a research and development setting.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Fuloria, N.K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • University of California, Davis. 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • University of California, Santa Barbara. NMR Sample Requirements and Preparation. [Link]

  • University College London. Sample Preparation. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ResearchGate. Selected IR and 1 H NMR data for the aminothiazole compounds. [Link]

  • International Journal of Current Research and Review. Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • ResearchGate. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Portland Press. NMR Spectra of Simple Heterocycles. [Link]

  • Iraqi Journal of Science. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Senczyk, M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4474. [Link]

  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

  • Royal Society of Chemistry. ¹H and ¹³C NMR Spectra. [Link]

  • Nanomedicine Research Journal. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. [Link]

  • University of Puget Sound. ¹³C NMR Chemical Shift Table. [Link]

  • SciSpace. ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Öman, T., et al. (2014). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 413. [Link]

  • ResearchGate. Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. [Link]

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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Application Note: Selective Interrogation of COX-2 Mediated Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (ATMP-Probe)

Executive Summary

This guide details the application of This compound (referred to herein as ATMP-Probe ) as a selective pharmacological probe for Cyclooxygenase-2 (COX-2) . Unlike non-selective NSAIDs or COX-1 selective agents, ATMP-Probe acts as a COX-1 sparing inhibitor, allowing researchers to isolate COX-2 driven prostaglandin E2 (PGE2) synthesis in inflammatory models.

This molecule is distinct from its acetamide derivatives (which favor COX-1) due to the free amino group on the thiazole ring, which dictates its binding affinity within the COX-2 catalytic pocket.

Technical Specifications & Handling
PropertySpecification
Chemical Name This compound
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol
Target Cyclooxygenase-2 (COX-2)
IC₅₀ (COX-2) ~11.65 µM (In vitro)
Selectivity >100-fold vs. COX-1 (No significant inhibition of COX-1 observed)
Solubility Soluble in DMSO (>20 mg/mL); Ethanol. Sparingly soluble in water.
Appearance Off-white to pale yellow solid
Storage -20°C (Desiccated); Protect from light.
Mechanism of Action

The ATMP-Probe functions by occupying the cyclooxygenase active site of the COX-2 enzyme. Structural docking studies suggest that the thiazole moiety interacts with the hydrophobic channel of COX-2, while the phenolic hydroxyl group participates in hydrogen bonding, stabilizing the molecule within the active site. Crucially, the steric and electronic properties of the 2-amino-thiazole group prevent effective binding to the slightly more constricted COX-1 channel, conferring its selectivity.

Pathway Visualization: Arachidonic Acid Cascade

The following diagram illustrates the specific intervention point of the ATMP-Probe within the inflammatory signaling cascade.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli (LPS/Cytokines) PGH2 PGH2 (Prostaglandin H2) COX1->PGH2 COX2->PGH2 PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 Major COX-2 Output TxA2 TxA2 (Platelet Aggregation) PGH2->TxA2 Via COX-1 Probe ATMP-Probe (this compound) Probe->COX1 No Effect Probe->COX2 Inhibits (IC50 ~11.65 µM)

Figure 1: Mechanism of Action. The ATMP-Probe selectively inhibits the inducible COX-2 isoform, blocking the conversion of Arachidonic Acid to PGH2/PGE2, while sparing the constitutive COX-1 pathway.

Application Protocol 1: In Vitro COX Inhibition Assay

Objective: To verify the inhibitory potency of ATMP-Probe against purified COX-1 and COX-2 enzymes.

Reagents Required:
  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • Colorimetric COX (ovine) Inhibitor Screening Assay Kit (e.g., Cayman Chemical or equivalent).

  • ATMP-Probe (Stock: 10 mM in DMSO).

Workflow:
  • Preparation of Inhibitor:

    • Dissolve 2.2 mg of ATMP-Probe in 1 mL DMSO to create a 10 mM stock.

    • Prepare serial dilutions in Reaction Buffer (0.1 M Tris-HCl, pH 8.0) to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Note: Keep final DMSO concentration < 2% to avoid enzyme denaturation.

  • Enzyme Incubation:

    • Background Wells: Add 160 µL Assay Buffer + 10 µL Heme + 10 µL Solvent (DMSO).

    • 100% Activity Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme (COX-1 or COX-2) + 10 µL Solvent.

    • Inhibitor Wells: Add 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL ATMP-Probe dilution.

    • Incubate for 10 minutes at 25°C to allow probe binding to the active site.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid solution to all wells.

    • Incubate for exactly 2 minutes at 25°C.

    • Stop reaction by adding 30 µL of Saturated Stannous Chloride solution (reduces PGH2 to PGF2α for detection).

  • Quantification:

    • Measure absorbance at 405–420 nm (depending on the specific ELISA/colorimetric kit used for PGF2α quantification).

    • Calculate % Inhibition:

      
      
      
Expected Results:
CompoundCOX-1 IC₅₀COX-2 IC₅₀Conclusion
ATMP-Probe > 100 µM (Inactive)~11.65 ± 6.2 µM Selective COX-2 Inhibition
Control (Indomethacin) ~0.1 µM~0.5 µMNon-selective Inhibition
Application Protocol 2: Cellular Inflammation Model (Macrophage)

Objective: To assess the probe's ability to reduce PGE2 production in LPS-stimulated macrophages (RAW 264.7 cells).

Workflow Diagram

Cell_Protocol Step1 Seed RAW 264.7 Cells (2 x 10^5 cells/well) Step2 Adhesion (24h at 37°C) Step1->Step2 Step3 Pre-treatment Add ATMP-Probe (10-50 µM) Step2->Step3 Step4 Induction Add LPS (1 µg/mL) (Wait 1h post-probe) Step3->Step4 Step5 Incubation (24h) Step4->Step5 Step6 Harvest Supernatant Step5->Step6 Step7 PGE2 ELISA Analysis Step6->Step7

Figure 2: Cellular Assay Workflow. Pre-treatment with the probe ensures active site occupation before COX-2 induction by LPS.

Detailed Methodology:
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Seed into 24-well plates and allow adherence overnight.

  • Probe Treatment:

    • Replace media with serum-free DMEM containing ATMP-Probe (10, 25, 50 µM).

    • Includes Vehicle Control (DMSO only).

    • Incubate for 1 hour prior to stimulation. Causality Note: Pre-incubation prevents the immediate metabolism of Arachidonic Acid by newly synthesized COX-2 upon induction.

  • Inflammation Induction:

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • Incubate for 18–24 hours.

  • Analysis:

    • Collect cell culture supernatant.

    • Quantify PGE2 levels using a PGE2 Competitive ELISA Kit.

    • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure the decrease in PGE2 is due to enzyme inhibition, not cytotoxicity. (ATMP-Probe is generally non-cytotoxic < 100 µM).[1]

References
  • Bou-Kléir, E., et al. (2015). "Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo." European Journal of Pharmacology. This is the primary characterization paper identifying this compound (Compound 2) as a selective COX-2 inhibitor.

  • Santa Cruz Biotechnology. "this compound hydrochloride Product Sheet."

    • [2]

  • Smith, W. L., et al. (2000). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry. (Background on COX-1/COX-2 structural differences utilized by the probe).

Disclaimer: This Application Note is for research use only. The ATMP-Probe is not approved for diagnostic or therapeutic use in humans. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-AMT-Ph-004 Subject: Troubleshooting Isolation, Solubility, and Purity Profiling Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely encountering difficulties purifying 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (approx. MW 222.26 Da). This molecule presents a "perfect storm" of purification challenges due to its amphoteric nature (basic aminothiazole + acidic phenol), high polarity, and susceptibility to oxidative coupling.

This guide moves beyond standard protocols to address the specific physicochemical behaviors causing your low yields, "sticky" tars, and persistent impurities (specifically thiourea).

Module 1: The "Sticky Tar" Phenomenon (Workup Strategy)

User Issue: "My reaction mixture turned into a black/brown oil upon neutralization, and I cannot induce crystallization."

Root Cause: The standard Hantzsch synthesis produces the hydrobromide (HBr) salt of your product. If you neutralize the reaction mixture too quickly or too warmly in the presence of unreacted alpha-haloketone and thiourea, you generate polymeric by-products. Furthermore, the free base form of this molecule often oils out because its high polarity resists crystal lattice formation in aqueous mixtures.

Protocol: The "Salt-First" Isolation Strategy

Do not neutralize immediately. Isolate the salt form first to reject the majority of organic impurities.

  • Cool Down: After the reaction (typically in Ethanol/Reflux), cool the mixture to 0–5°C .

  • Induce Precipitation: The HBr salt is often less soluble than the free base in cold ethanol. If no solid forms, add Diethyl Ether (Et₂O) or MTBE dropwise until turbidity persists.

  • Filtration: Filter the crude HBr salt.

    • Why? This leaves the unreacted ketone, tars, and some thiourea in the mother liquor.

  • Controlled Neutralization (Freebasing):

    • Suspend the HBr salt in water (minimal volume).

    • Add saturated Sodium Acetate (NaOAc) or NaHCO₃ solution slowly.

    • Target pH: Adjust to pH 6.5 – 7.5 .

    • Observation: The free base should precipitate as a lighter-colored solid.

Module 2: The "Ghost" Impurity (Thiourea Removal)

User Issue: "I see a persistent impurity in LC-MS/NMR that co-elutes with my product. It looks like thiourea."

Technical Insight: Thiourea is a notorious impurity in aminothiazole synthesis. It has similar solubility to your product (polar/water-soluble) and often co-crystallizes.

Troubleshooting Table: Thiourea Scavenging
MethodProtocolPros/Cons
Water Wash (Hot) Suspend crude solid in water at 60°C for 30 mins, then filter hot.Pro: Simple. Thiourea is highly soluble in hot water.Con: Loss of product (phenol moiety increases water solubility).
Oxidative Bleach Not Recommended for this substrate.Risk: Oxidants (H₂O₂/Bleach) will oxidize the phenol ring to quinones.
Resin Scavenging Dissolve product in MeOH; treat with Maleimide-functionalized silica or Merrifield resin .Pro: Highly specific for thiourea/thiols.Con: Expensive for large scale.
Derivatization React crude with small amount of benzyl bromide (selectively alkylates thiourea).Pro: Shifts impurity Rf significantly.Con: Requires subsequent chromatography.

Module 3: Chromatographic Tailing (Silica Gel Issues)

User Issue: "My product streaks/tails on the silica column, and I can't separate it from the baseline."

Root Cause: The 2-aminothiazole nitrogen (pKa ~5.4) interacts strongly with acidic silanol groups on standard silica gel, causing irreversible adsorption and peak tailing.

Solution: The "Ammonia-Doped" Mobile Phase

You must suppress the ionization of the amine or block the silanol sites.

Recommended Mobile Phase Systems:

  • DCM / MeOH / NH₄OH (90:9:1):

    • Preparation: Shake DCM and MeOH with concentrated ammonium hydroxide in a separatory funnel. Use the organic layer.[1]

  • Triethylamine (TEA) Pre-wash:

    • Flush the silica column with 1% TEA in Hexanes before loading your sample. This "caps" the acidic silanols.[2]

  • Alternative Stationary Phase:

    • Use Amine-functionalized Silica (NH₂-Silica) .[2][3] This eliminates the need for basic modifiers and prevents tailing.

Module 4: Solubility & Oxidation (Handling)

User Issue: "The solid turns pink/brown upon drying. It won't dissolve in CDCl₃ for NMR."

Technical Insight:

  • Oxidation: The 2-methoxyphenol (guaiacol) moiety is electron-rich and prone to oxidative dimerization (forming biphenyls) or oxidation to quinone methides, especially in basic solution or when wet.

  • Solubility: The molecule is a zwitterion candidate . It is insoluble in non-polar solvents (Hexane, CHCl₃) but soluble in DMSO, MeOH, and dilute acid/base.

Handling Guidelines
  • Drying: Dry under high vacuum at room temperature. Avoid oven drying >40°C in air.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • NMR Solvent: Use DMSO-d₆ or MeOD . Do not use CDCl₃ unless you add a drop of TFA-d or MeOD to break H-bonds.

Visualizing the Purification Logic

Diagram 1: The "Salt-First" Purification Workflow

This flowchart illustrates the critical decision points to avoid "tar" formation.

PurificationWorkflow Reaction Crude Reaction Mixture (EtOH/Reflux) Cooling Cool to 0-5°C (Optional: Add Et2O) Reaction->Cooling Filtration1 Filtration Cooling->Filtration1 SolidHBr Solid: HBr Salt (Product + Salts) Filtration1->SolidHBr Retain Solid Liquor Mother Liquor (Tars, Ketone, Thiourea) Filtration1->Liquor Discard Liquid Resuspend Resuspend in H2O SolidHBr->Resuspend Neutralize Adjust pH to 6.5-7.0 (sat. NaOAc) Resuspend->Neutralize Precipitate Free Base Precipitates Neutralize->Precipitate Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst

Caption: Step-by-step isolation of the HBr salt to reject organic impurities before generating the free base.

Diagram 2: Solubility & pH Equilibrium

Understanding the amphoteric nature is key to precipitation.

Solubility Acidic pH < 4 Cationic Form (Soluble) Neutral pH 6-8 Neutral/Zwitterion (Insoluble/Precipitate) Acidic->Neutral Add Base (NaOAc) Neutral->Acidic Add Acid (HBr) Basic pH > 10 Anionic (Phenolate) (Soluble + Unstable) Neutral->Basic Add Strong Base (NaOH) Basic->Neutral Add Acid (HCl)

Caption: The solubility window is narrow. The product precipitates at neutral pH but dissolves in strong acid or base.

References

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft.

  • Santa Cruz Biotechnology. (n.d.). This compound hydrochloride Product Data. Retrieved February 11, 2026.

  • Biotage. (2023).[3] Is there an easy way to purify organic amines? (Guide on Amine-Functionalized Silica).

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis: Hantzsch Synthesis.

  • BenchChem. (2025).[4][5] Thiourea Purification and Impurity Removal: A Technical Support Guide.

Sources

Technical Support Center: Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-882-AMINO Assigned Specialist: Senior Application Scientist Topic: Scale-up Protocols & Troubleshooting for Hantzsch Thiazole Synthesis on Guaiacol Scaffolds

Executive Summary & Chemical Logic

You are attempting to synthesize 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (Target 3 ). This is a classic Hantzsch thiazole synthesis starting from Acetovanillone (4'-hydroxy-3'-methoxyacetophenone).

While the chemistry is well-established, scaling this reaction (>50g) introduces specific thermodynamic and safety risks not present on the milligram scale. The presence of the electron-rich phenolic ring creates two primary challenges:

  • Regioselectivity during bromination: The ring is activated, increasing the risk of electrophilic aromatic substitution (ring bromination) competing with the desired

    
    -bromination.
    
  • Oxidative instability: The guaiacol moiety is prone to oxidation under basic conditions, leading to colored quinone-like impurities.

The Synthetic Pathway

SyntheticPathway Start Acetovanillone (Start) Inter α-Bromoacetovanillone (Lachrymator!) Start->Inter Br2 or NBS (Controlled Temp) ProductSalt Thiazole HBr Salt (Precipitate) Inter->ProductSalt + Thiourea Reflux EtOH Reagent Thiourea Reagent->ProductSalt Final Free Base Product (Optional) ProductSalt->Final Neutralization (NH4OH)

Figure 1: The linear workflow for Hantzsch synthesis. Note the isolation of the HBr salt is often the "safe point" for purification.

Module A: The Bromination Step (The Critical Bottleneck)

Objective: Convert Acetovanillone (1 ) to


-Bromoacetovanillone (2 ).
Major Risk:  Formation of 5-bromo-acetovanillone (ring bromination) or dibromo-species.
Scale-Up Protocol (Recommended: CuBr₂ Heterogeneous System)

For scale-up (>50g), elemental bromine (


) is cheap but hazardous. The use of Copper(II) Bromide (

) in refluxing ethyl acetate/chloroform is far superior for selectivity because it releases active bromine slowly, favoring the thermodynamic enol bromination over the kinetic ring substitution.

Step-by-Step:

  • Charge: Suspend Acetovanillone (1.0 eq) and

    
     (2.1 eq) in Ethyl Acetate (10 vol).
    
  • Reflux: Heat to vigorous reflux. The green

    
     will slowly turn to white 
    
    
    
    precipitate.
  • Monitor: Reaction is complete when the green color disappears (approx 3-5 hours).

  • Workup: Filter off the white

    
     salts while hot.
    
  • Isolation: Evaporate the filtrate to roughly 20% volume. Add Hexanes to precipitate the

    
    -bromoketone.
    
  • Safety Note: The product (2 ) is a potent lachrymator . Handle only in a high-flow fume hood.

Troubleshooting Bromination
SymptomProbable CauseCorrective Action
Product is purple/black Oxidation of phenolEnsure inert atmosphere (

). If using

, lower temperature to 0°C.
Mixture of isomers (NMR) Ring brominationSwitch from

to

or NBS/

-TsOH. Ring bromination is irreversible; recrystallize from EtOH.
Reaction stalls <50% HBr inhibitionIf using

, purge the headspace with

to remove generated HBr gas which can inhibit enolization.

Module B: The Hantzsch Cyclization

Objective: Condensation of


-bromoketone (2 ) with Thiourea to form the thiazole ring.
Mechanism:  Nucleophilic attack of sulfur on the 

-carbon, followed by cyclodehydration.
Scale-Up Protocol
  • Dissolution: Dissolve

    
    -Bromoacetovanillone (1.0 eq) in Ethanol (10 vol).
    
  • Addition: Add Thiourea (1.1 eq) in one portion.

  • Reaction: Heat to reflux for 2–4 hours.

    • Observation: The product usually precipitates during the reaction as the Hydrobromide (HBr) salt.

  • Cooling: Cool the mixture to 0–5°C and hold for 1 hour.

  • Filtration: Filter the solid. Wash with cold Ethanol (2 vol) followed by Acetone (2 vol) to remove colored impurities.

Why isolate the HBr salt?

The HBr salt is crystalline and rejects impurities better than the free base. The free phenol is susceptible to air oxidation in solution; the salt form locks the amine and stabilizes the molecule.

Module C: Isolation & Free-Basing

Objective: Release the free amine (if required for downstream chemistry).

Protocol:

  • Suspend the HBr salt in water (10 vol).

  • Slowly add Ammonium Hydroxide (28%

    
    ) until pH 8–9.
    
    • Caution: Do not use strong bases like NaOH if possible; high pH (>11) can form the phenoxide anion, which oxidizes rapidly to quinones (browning).

  • Stir for 30 minutes. The solid will change morphology.

  • Filter, wash with water, and dry under vacuum at 45°C.

Diagnostic & Troubleshooting Logic

Use the following logic tree to diagnose yield or purity issues.

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type LowYield Low Yield Type->LowYield Impurity Colored Impurities Type->Impurity Sticky Sticky/Gummy Solid Type->Sticky Sol1 Check Mother Liquor: Product might be soluble HBr salt. Add Et2O to force precip. LowYield->Sol1 Sol2 Oxidation of Phenol: Use Sulfite wash during workup. Keep pH < 10. Impurity->Sol2 Sol3 Trapped Solvent/Oligomers: Triturate with Acetone. Recrystallize from MeOH. Sticky->Sol3

Figure 2: Logic tree for common scale-up failures.

Frequently Asked Questions (FAQ)

Q1: Can I perform this as a "One-Pot" reaction to avoid handling the lachrymator? A: Yes. You can use the Ortoleva-King modification. React Acetovanillone, Thiourea, and Iodine (


) in refluxing ethanol.
  • Pros: Safer (no isolation of bromoketone).

  • Cons: Often lower yield (50-60%) compared to the two-step method (80-90%) and harder purification of sulfur/iodine byproducts [1].

Q2: My product turns pink upon drying. Why? A: This is typical of electron-rich aminophenols. It indicates trace oxidation.

  • Fix: Wash your final filter cake with a 5% Sodium Bisulfite (

    
    ) solution before the final water wash. Dry in a vacuum oven under nitrogen bleed, not air.
    

Q3: The HBr salt is very hygroscopic. How do I handle it? A: Thiazole HBr salts can be hygroscopic. If you are not free-basing immediately, store the salt in a desiccator. If the salt turns into an oil on the filter, dissolve it in minimum hot methanol and precipitate with diethyl ether.

Q4: What is the best solvent for recrystallization? A:

  • For HBr Salt: Methanol/Ether or Ethanol/Water (9:1).

  • For Free Base: Ethanol or Isopropanol.[1]

References

  • Hantzsch Thiazole Synthesis (General Review): Eslami, M. et al. "Recent advances in the synthesis of thiazoles." Current Organic Chemistry (2018).

  • Ortoleva-King Reaction (One-Pot Iodine Method): King, L. C., & Hlavacek, R. J. "The Reaction of Ketones with Iodine and Thiourea." Journal of the American Chemical Society (1950).

  • Bromination Selectivity (CuBr2): King, L. C., & Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry (1964).

  • Target Compound Data: Santa Cruz Biotechnology. "this compound hydrochloride."[2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards, particularly regarding lachrymators and bromine compounds.

Sources

Technical Support Center: Optimizing HPLC Methods for 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol. Our approach is rooted in explaining the fundamental principles behind chromatographic choices to empower users to solve problems systematically and efficiently.

Section 1: Analyte Characterization & Initial Method Development

A robust analytical method begins with a thorough understanding of the analyte's properties. This section outlines the key characteristics of this compound and provides a scientifically grounded starting point for method development.

Q1: What are the key physicochemical properties of this compound relevant to HPLC?

Understanding the molecule's structure and chemical nature is the first step in designing a separation method. The key properties are summarized below.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₀H₁₀N₂O₂S[1]-
Molecular Weight 222.27 g/mol [1]-
Chemical Structure Contains a basic aminothiazole group, an acidic phenolic hydroxyl group, and a methoxy group.The molecule is amphiprotic (possesses both acidic and basic sites). Its net charge and polarity will be highly dependent on the mobile phase pH. This is the most critical factor for controlling retention and peak shape.
Polarity The presence of multiple heteroatoms (N, O, S) and polar functional groups suggests the compound is polar. A structurally similar compound, 4-(2-amino-1,3-thiazol-4-yl)phenol, has a calculated XLogP3 of 1.2, indicating moderate hydrophilicity.[2]Reversed-Phase (RP) HPLC is the most suitable initial approach. However, strong retention may require a mobile phase with a high aqueous content. For very polar related compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative.[3][4]
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

Based on the analyte's properties, a standard reversed-phase method provides an excellent foundation. The following conditions are recommended as a starting point, with the rationale for each parameter explained.

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase is the workhorse of reversed-phase chromatography, offering robust hydrophobic retention for a wide range of molecules.[4] A high-purity silica with modern end-capping is crucial to minimize interactions with the basic amino group, which can cause peak tailing.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)An acidic mobile phase serves two purposes: 1) It protonates the basic aminothiazole group, ensuring a single, stable ionic form. 2) It suppresses the ionization of residual silanol groups on the column's stationary phase, which are a primary cause of peak tailing for basic analytes. Formic acid is volatile and ideal for LC-MS compatibility.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier that typically provides sharp peaks and lower backpressure compared to methanol.
Elution Mode IsocraticStart with an isocratic elution (e.g., 80% A : 20% B) to gauge the analyte's retention. If retention is too long or too short, adjust the ratio. A gradient is useful for complex samples or to shorten run times.[5]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[6]
Detection (UV) 272 nmBased on methods for similar aminothiazole structures, this is a reasonable starting wavelength.[7] It is imperative to determine the analyte's maximum absorbance (λmax) by running a UV-Vis spectrum for optimal sensitivity.
Injection Volume 5-10 µLA small injection volume minimizes the potential for peak distortion due to sample overload or solvent effects.[8]
Sample Diluent Mobile Phase or a weaker solventThe sample should ideally be dissolved in the initial mobile phase to prevent peak shape distortion. Injecting a sample in a solvent significantly stronger than the mobile phase is a common cause of peak fronting and splitting.[8][9]

Section 2: FAQs for Method Optimization

Once initial chromatograms are obtained, the following questions address common optimization steps to improve peak shape, resolution, and run time.

Q3: How does mobile phase pH affect the chromatography of this compound?

Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like this compound.

  • Low pH (e.g., pH 2-4): The basic amino group is protonated (positively charged), while the acidic phenol group is neutral. The molecule is cationic and generally more polar, leading to earlier elution in reversed-phase mode. This pH range is often ideal as it also suppresses silanol activity, leading to better peak symmetry.[10]

  • Mid pH (e.g., pH 5-8): The molecule may exist in multiple ionic states as the pH approaches the pKa of the amino and phenolic groups. This can lead to broad, distorted peaks and is generally an unstable region to work in.

  • High pH (e.g., pH 9-11): The phenolic group is deprotonated (negatively charged), while the amino group is neutral. The molecule is anionic. This can increase retention on some C18 phases. However, traditional silica-based columns are not stable at high pH. Use of a hybrid or high-pH stable column is mandatory under these conditions.

Recommendation: Use a buffered mobile phase at a pH at least 1.5-2 units away from the analyte's pKa values to ensure a single ionic form and robust results. An acidic buffer (e.g., formate, phosphate) in the pH 2.5-4.0 range is the most reliable starting point.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

Both are common, but they offer different selectivities.

  • Acetonitrile (ACN): Often results in sharper peaks and lower viscosity (lower backpressure). It is generally preferred for its UV transparency and compatibility with mass spectrometry.

  • Methanol (MeOH): Can offer different selectivity for closely eluting peaks due to its protic nature, which allows for hydrogen bonding interactions. It can sometimes improve the peak shape of tailing peaks compared to ACN.[11]

Recommendation: Start with ACN. If you face issues with co-eluting impurities or persistent peak tailing, try substituting with MeOH or using a ternary mixture of Water/ACN/MeOH.

Q5: When should I consider using a gradient elution method?

An isocratic method is simple and robust. However, a gradient is necessary when:

  • Analyzing samples with multiple components of widely varying polarities.

  • The peak of interest is strongly retained, leading to excessively long run times and broad peaks. A gradient can significantly shorten the analysis time and sharpen the peak.

  • Late-eluting impurities from previous injections are interfering with subsequent runs. A high-organic wash step at the end of a gradient can clean the column effectively.

Q6: What is the importance of the sample diluent?

The composition of the solvent used to dissolve the sample is critical. A mismatch between the sample diluent and the mobile phase is a frequent source of poor peak shape.[9]

  • Rule of Thumb: The sample diluent should be as close as possible to the initial mobile phase composition, or weaker (i.e., contain less organic solvent).

  • Problem Scenario: Dissolving the sample in 100% ACN and injecting it into a mobile phase of 80% water / 20% ACN will likely cause severe peak fronting or splitting.[8] The strong "plug" of solvent carries the analyte down the column too quickly at the start, disrupting the partitioning equilibrium.

Section 3: Troubleshooting Guide

This section provides systematic approaches to diagnosing and resolving common chromatographic problems.

Problem 1: Peak Tailing
  • Symptom: The peak is asymmetrical with the latter half being broader than the front half. The USP tailing factor is > 1.5.

  • Primary Causes & Solutions:

    • Secondary Silanol Interactions: This is the most common cause for basic compounds.[10]

      • Solution: Lower the mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid to suppress silanol ionization.[6]

      • Solution: Switch to a column with superior end-capping or a polar-embedded stationary phase designed for polar analytes.[3]

    • Column Contamination or Degradation: Strongly retained compounds may accumulate at the column inlet. A void can also form at the head of the column.[10]

      • Solution: Flush the column with a strong solvent (e.g., 100% ACN, then isopropanol). If a void is suspected, reversing the column (if permitted by the manufacturer) for a flush may help.[10] If the problem persists, the column must be replaced.

    • Analyte Mass Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the injection volume or dilute the sample and reinject.

G start Observe Peak Tailing (Tailing Factor > 1.5) check_overload Is the peak overloaded? start->check_overload action_dilute Dilute sample or reduce injection volume check_overload->action_dilute Yes check_ph Is mobile phase pH suppressing silanol activity? check_overload->check_ph No end_good Problem Resolved action_dilute->end_good action_lower_ph Lower mobile phase pH to 2.5 - 3.5 check_ph->action_lower_ph No check_column Is the column compromised? check_ph->check_column Yes action_lower_ph->end_good action_flush Flush column with strong solvent check_column->action_flush action_replace_column Replace column with a new or different phase action_flush->action_replace_column No Improvement action_flush->end_good Improvement action_replace_column->end_good

Sources

Validation & Comparative

Statistical Validation & Comparative Profiling: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a rigorous statistical framework for evaluating 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol (hereafter referred to as ATMP ). This compound represents a pharmacophore hybrid combining the radical-scavenging capacity of a guaiacol-like phenol with the bioactive scaffold of a 2-aminothiazole .

In drug discovery, ATMP is frequently screened for dual-activity: Antioxidant (ROS scavenging) and Anti-inflammatory (COX-2/5-LOX inhibition). This guide replaces generic screening protocols with a quantitative, statistically validated workflow to compare ATMP against industry standards (Trolox and Celecoxib ).

Mechanistic Hypothesis

The efficacy of ATMP relies on a dual-pathway mechanism. The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals (ROS), while the aminothiazole ring interacts with the hydrophobic pockets of inflammatory enzymes (e.g., Cyclooxygenase-2).

ATMP_Mechanism ATMP This compound Phenol Phenolic Moiety (H-Atom Donor) ATMP->Phenol Thiazole Aminothiazole Ring (Ligand Binding) ATMP->Thiazole ROS Reactive Oxygen Species (DPPH/ABTS/Superoxide) Phenol->ROS HAT Mechanism COX2 COX-2 Enzyme (Inflammation Mediator) Thiazole->COX2 H-Bonding/Pi-Stacking Neutralization Radical Neutralization (Stable Phenoxyl Radical) ROS->Neutralization Inhibition Allosteric/Active Site Inhibition COX2->Inhibition

Figure 1: Dual-mechanism of action for ATMP. The phenolic moiety drives antioxidant activity via Hydrogen Atom Transfer (HAT), while the thiazole ring targets enzymatic inhibition.

Experimental Design & Data Acquisition

To ensure statistical power, experiments must be designed to handle biological variability. A simple "n=3" is often insufficient for subtle potency shifts.

A. Assay Selection & Controls
Assay TypeTargetPositive Control (Standard)Negative ControlReadout
Antioxidant DPPH / ABTS RadicalTrolox (Water-soluble Vit. E)DMSO VehicleAbsorbance (517 nm)
Enzymatic COX-2 InhibitionCelecoxib (Selective Inhibitor)Inactivated EnzymeFluorescence / Chemiluminescence
B. Protocol: High-Throughput DPPH Scavenging

Rationale: DPPH provides a stable radical for quantifying Hydrogen Atom Transfer (HAT) kinetics, the primary mechanism of the methoxyphenol group.

  • Preparation: Dissolve ATMP in DMSO to 10 mM stock. Prepare serial dilutions (1:3) ranging from 0.1 µM to 100 µM.

  • Reaction: Mix 20 µL of ATMP solution with 180 µL of 0.1 mM DPPH in methanol in a 96-well plate.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Blanking: Subtract the absorbance of the compound-only wells (to correct for intrinsic color of the thiazole).

C. Self-Validating Statistical Check (Z-Factor)

Before analyzing IC50s, you must validate the assay quality using the Z-factor (


). Do not proceed if 

.


  • 
    : Standard deviation of positive (Trolox) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.
    

Statistical Analysis Framework

The most common error in analyzing ATMP data is using linear regression on dose-response curves. Biological inhibition follows a sigmoidal model.

A. The 4-Parameter Logistic (4PL) Model

You must fit your data to the 4PL equation to derive accurate IC50 values.[1]



  • X: Logarithm of concentration.[2]

  • Y: Normalized response (% Inhibition).

  • HillSlope: Describes the steepness.[1] A slope significantly

    
     or 
    
    
    
    suggests cooperativity or aggregation artifacts.
B. Comparative Data Table

The following table illustrates a typical comparative dataset. Note the inclusion of 95% Confidence Intervals (CI) , which are statistically more robust than Standard Error (SEM).

CompoundIC50 (µM) [95% CI]Relative Potency vs. StandardHill SlopeMax Inhibition (%)
ATMP 12.4 [10.1 - 14.8] 0.45x (vs Trolox)-1.192%
Trolox (Std)5.6 [4.8 - 6.3]1.00x-0.9898%
Celecoxib (Std)0.04 [0.03 - 0.05]N/A (Different Target)-1.2100%
2-Aminothiazole (Analog)>100 [N/A]InactiveN/A<10%

Interpretation: ATMP is a moderate antioxidant (IC50 12.4 µM) compared to Trolox. The "2-Aminothiazole" analog (lacking the methoxyphenol) is inactive, confirming the causality that the phenol group is essential for antioxidant activity.

C. Hypothesis Testing (ANOVA)

To claim ATMP is "significantly" different from an analog:

  • Normality Test: Run a Shapiro-Wilk test on the log(IC50) values (IC50s are log-normally distributed).

  • Test Selection:

    • If comparing 2 groups (ATMP vs. Analog): Use Unpaired t-test on log(IC50).

    • If comparing >2 groups (ATMP vs. Trolox vs. Analog): Use One-Way ANOVA followed by Dunnett’s post-hoc test .

Workflow Visualization

The following diagram outlines the decision tree for data processing. This ensures that only high-quality, artifact-free data enters the final statistical model.

Statistical_Workflow RawData Raw Absorbance/Fluorescence QC Quality Control (Z-Factor > 0.5?) RawData->QC QC->RawData Fail (Repeat Assay) Norm Normalization (% Inhibition = 1 - Sample/Control) QC->Norm Pass Fit Non-Linear Regression (4PL Model) Norm->Fit CheckSlope Check Hill Slope (Is it ~1.0?) Fit->CheckSlope Artifact Reject: Aggregation/Precipitation CheckSlope->Artifact Slope > 3.0 Valid Valid IC50 Extraction CheckSlope->Valid Slope ~ 1.0 Stats Hypothesis Testing (ANOVA on LogIC50) Valid->Stats

Figure 2: Statistical data processing pipeline. Note the critical step of checking the Hill Slope to detect assay artifacts before calculating IC50.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Statistical Data Analysis and Visualization. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics.[3] [Link]

  • Kushwaha, N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.[4][3][5][6][7] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. [Link]

Sources

Navigating the Kinome: A Comparative Guide to Assessing the Off-Target Effects of 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. While a compound may exhibit potent activity against its intended target, its interactions with other cellular proteins—its "off-target" effects—can lead to unforeseen toxicity or even reveal new therapeutic opportunities.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol , using a multi-faceted approach grounded in established experimental and computational methodologies.

While the specific primary therapeutic target of this compound is not extensively defined in public literature, its chemical scaffold provides crucial clues. The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds, most notably protein kinase inhibitors.[3][4][5] In fact, this scaffold is a key component of several FDA-approved kinase inhibitors, such as the multi-targeted inhibitor, Dasatinib.[6][7]

Given this strong precedent, this guide will proceed under the scientifically-grounded hypothesis that this compound is being investigated as a potential kinase inhibitor. Consequently, we will define its "off-target" effects as any significant interactions with kinases other than its hypothetical primary target(s), as well as interactions with other, unrelated protein families. To provide a real-world context, we will compare the hypothetical off-target profile of our compound of interest with that of Dasatinib , a well-characterized aminothiazole-based kinase inhibitor known for its polypharmacology.[8][9]

The Rationale for a Multi-Pronged Approach to Off-Target Profiling

A thorough assessment of off-target effects cannot rely on a single methodology. Each approach has its inherent strengths and limitations. Therefore, a robust off-target profiling strategy integrates computational predictions, in vitro biochemical assays, and cell-based functional readouts to build a comprehensive and reliable picture of a compound's selectivity. This multi-pronged approach allows for the validation of findings across different platforms, increasing confidence in the final selectivity profile.

CellularAssayLogic Compound Test Compound Cell Engineered Cell Line (Expressing Target Kinase) Compound->Cell Treatment Inhibition Target Kinase Inhibition Cell->Inhibition Mechanism Readout Functional Readout (e.g., p-Substrate↓, Proliferation↓) Inhibition->Readout Consequence

Caption: Logic flow of a cell-based kinase inhibitor assay.

Experimental Protocol: Cellular Target Engagement and Phosphorylation Assay

This type of assay measures the ability of a compound to inhibit the phosphorylation of a known downstream substrate of a target kinase within a cellular context. [1]

  • Cell Line Selection: Choose a cell line that expresses the kinase of interest (either endogenously or through transfection). For example, to test off-target effects on SRC, a cancer cell line with high SRC activity could be used.

  • Compound Treatment: Seed the cells in microplates and treat with a range of concentrations of this compound for a defined period.

  • Cell Lysis: After treatment, lyse the cells to release their protein content.

  • Phosphorylation Detection: The level of phosphorylation of a specific substrate of the target kinase is measured using an antibody-based detection method, such as a sandwich ELISA or a TR-FRET assay (e.g., HTRF®). [10]A phospho-specific antibody detects the phosphorylated substrate, while a total protein antibody is used for normalization.

  • Data Analysis: The ratio of the phospho-protein signal to the total protein signal is calculated. A decrease in this ratio upon compound treatment indicates target engagement and inhibition. The data is used to generate a cellular IC50 value.

Comparative Data Table: Hypothetical Cellular Assay Results
Assay TypeTarget PathwayThis compound (Cellular IC50)Dasatinib (Cellular IC50)Interpretation
Phospho-Substrate ELISA Aurora A signaling50 nM20 nMConfirms on-target cellular activity for both compounds.
Phospho-CrkL Assay ABL signaling> 5 µM5 nMConfirms our compound is much less active against ABL in cells than Dasatinib.
Phospho-SRC Assay SRC signaling500 nM10 nMConfirms significant cellular off-target activity on SRC, though less potent than Dasatinib.
Cell Proliferation Assay (e.g., Ba/F3) IL-3 independent growth driven by an oncogenic kinaseTarget-dependentTarget-dependentAssesses the overall functional consequence of kinase inhibition on cell viability. [1]

Synthesizing the Data: Building a Comprehensive Selectivity Profile

The ultimate goal of this multi-pronged assessment is to build a comprehensive selectivity profile for this compound. By integrating the data from computational predictions, in vitro biochemical assays, and cell-based functional assays, researchers can make informed decisions about the compound's future development.

The hypothetical data presented here suggests that while this compound may be a potent inhibitor of its primary target (e.g., Aurora Kinase A), it likely possesses significant off-target activity against members of the SRC family and other kinases like DDR1. While less promiscuous than a broad-spectrum inhibitor like Dasatinib, these off-target interactions must be carefully considered. They could represent potential liabilities, leading to side effects such as gastrointestinal issues or effects on bone metabolism, as seen with Dasatinib. [11][12]Alternatively, they could contribute to a desirable polypharmacological profile, enhancing its therapeutic efficacy in certain contexts.

This guide provides a robust and scientifically validated framework for characterizing such a profile. By understanding the full spectrum of a compound's interactions, we can more effectively and safely translate promising molecules into the medicines of tomorrow.

References

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. (n.d.). National Institutes of Health. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Available at: [Link]

  • Crispr-SGRU: Prediction of CRISPR/Cas9 Off-Target Activities with Mismatches and Indels Using Stacked BiGRU. (2023). MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. Available at: [Link]

  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (2022). National Institutes of Health. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

  • Dasatinib response in AML. (2020). YouTube. Available at: [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR. (n.d.). Huang. Available at: [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2018). National Institutes of Health. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). PubMed. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2004). PubMed. Available at: [Link]

  • Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. (2008). ACS Publications. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Available at: [Link]

  • Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. (2017). National Institutes of Health. Available at: [Link]

  • New Screening Approaches for Kinases. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Chemical structures of diverse reported aminothiazole kinase inhibitors. (2008). ResearchGate. Available at: [Link]

  • Cell-based Kinase Assays. (n.d.). Profacgen. Available at: [Link]

  • (PDF) CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. (2021). ResearchGate. Available at: [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. Available at: [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2012). BMC Systems Biology. Available at: [Link]

  • Kinase Activity Assay. (n.d.). Creative Diagnostics. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Available at: [Link]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (2002). PubMed. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]

  • Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. (2017). PubMed. Available at: [Link]

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: 4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

[1][2][3]

Executive Summary & Operational Directive

Do not treat this compound as generic organic waste.

4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol is a bifunctional pharmacophore combining a phenolic moiety (acidic, oxidation-prone) and an aminothiazole ring (basic, biologically active).[1][2][3] This structural duality dictates its disposal pathway.[2] The primary risks are aquatic toxicity (phenol derivative) and biological activity (kinase inhibition potential of the aminothiazole scaffold).

Immediate Action Plan:

  • Segregate strictly from oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic polymerization or fire.[2][3]

  • Classify as "Hazardous Waste – Toxic/Irritant" for high-temperature incineration.[2]

  • Contain all solids in double-lined HDPE or glass; do not use metal containers for prolonged storage of phenolic solutions.[2]

Hazard Characterization (The "Why" Behind the Protocol)

To ensure safety, we must deconstruct the molecule into its reactive hazard groups.[3] Since specific Safety Data Sheets (SDS) for research intermediates are often sparse, we apply Fragment-Based Hazard Assessment :

Functional GroupHazard ProfileOperational Implication
Phenol (Methoxy-substituted) Corrosive / Toxic Phenols are rapidly absorbed through skin and are systemic toxins (nephrotoxic/neurotoxic).[1][2]PPE Critical: Nitrile gloves are minimum; double-gloving recommended.[1][2] Disposal: Must never enter municipal water streams (sewer).[2]
2-Aminothiazole Bioactive / Sensitizer Thiazoles are common pharmacophores in kinase inhibitors.[1][2] Potential for allergic sensitization and thyroid toxicity.[2]Dust Control: Handle solids in a fume hood or biosafety cabinet to prevent inhalation of bioactive dust.[2]
Combined Structure Environmental Toxin High persistence in aquatic environments expected due to the stable thiazole ring.[1][2]Destruction: Chemical deactivation is unreliable.[1][2] Incineration is the only validated disposal method.[2]

Waste Segregation & Compatibility Logic

The most common laboratory accident involving phenols is accidental mixing with oxidizers.[2]

  • Incompatible Stream: Oxidizers (Class 5.1). [4]

    • Mechanism:[2][4][5][6] Phenols are electron-rich.[2] Contact with Nitric Acid (

      
      ) or Perchloric Acid (
      
      
      ) causes rapid nitration/oxidation, releasing heat and potentially explosive gases.[3]
  • Incompatible Stream: Strong Acids. [2][7]

    • Mechanism:[2][4][5][6] While the thiazole nitrogen is basic, mixing with strong mineral acids can generate heat or precipitate salts that clog waste lines.[3]

  • Compatible Stream: Non-Halogenated Organic Solvents. [2]

    • (e.g., Methanol, Ethanol, DMSO).[3] This is the standard carrier for incineration.[2]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound)

Applicable for: Expired reagents, synthesis products, contaminated weighing boats.[3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal cans (phenols can corrode certain metals over time).[2]

  • Bagging: Place the solid waste inside a clear polyethylene bag inside the jar (double containment).

  • Labeling:

    • Primary Constituent: "this compound"[1][2][3]

    • Hazards: "TOXIC", "IRRITANT"[1][3]

    • Waste Code (US EPA): If not specifically listed, use D002 (Corrosive, if pH < 2 or > 12.[3]5) or default to Hazardous Waste - Toxic .[2] Note: While specific RCRA codes (like U188 for Phenol) exist, this derivative usually falls under general hazardous waste unless specified by local EHS.[2][3]

  • Final Disposal: Transfer to EHS for Rotary Kiln Incineration .

Phase B: Liquid Waste (Mother Liquors/Solutions)

Applicable for: Reaction mixtures, HPLC waste.[3]

  • pH Check: Verify the pH of the solution.[2]

    • Action: If pH is < 3 or > 10, neutralize to pH 5–9 using dilute acetic acid or sodium bicarbonate before adding to the main organic waste carboy.[3] This prevents exothermic buffering reactions in the central waste drum.[2]

  • Solvent Segregation:

    • Scenario 1 (Halogenated Solvents present): If dissolved in DCM or Chloroform -> Halogenated Waste Stream .[2]

    • Scenario 2 (No Halogens): If dissolved in Methanol/DMSO -> Non-Halogenated Waste Stream .[2]

  • Precipitation Watch: The aminothiazole moiety may precipitate if mixed with highly acidic waste streams.[2]

    • Protocol: Visually inspect the waste carboy for rapid clouding.[2] If observed, segregate this specific waste into a separate "High Hazard" bottle to prevent sludge buildup.[2][3]

Decision Logic Visualization

The following diagram outlines the decision process for a researcher standing at the bench with this waste.

DisposalWorkflowStartWaste Generation:This compoundStatePhysical State?Start->StateSolidSolid Waste(Powder, Contaminated PPE)State->SolidSolidLiquidLiquid Waste(Solvent Solutions)State->LiquidLiquidSolidActionDouble Bag in HDPE Jar.Label: 'Toxic Solid Organic'Solid->SolidActionOxidizerCheckCRITICAL CHECK:Are Oxidizers Present?(Nitric Acid, Peroxides)Liquid->OxidizerCheckStreamNonHaloStream: Non-Halogenated Organics(Fuel Blending/Incineration)SolidAction->StreamNonHaloSend for IncinerationSolventCheckSolvent Type?HaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo HalogensStreamHaloStream: Halogenated Organics(Incineration)Halo->StreamHaloNonHalo->StreamNonHaloOxidizerCheck->SolventCheckNOSegregateSTOP! Do NOT Mix.Collect in separate'Oxidizing Waste' container.OxidizerCheck->SegregateYES (Danger)

Figure 1: Decision matrix for the segregation and disposal of aminothiazole-phenol derivatives.[2] Note the critical control point regarding oxidizers.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, speed is essential to prevent surface absorption.[3]

ScenarioProtocol
Dry Powder Spill 1. Isolate: Close lab doors. 2. PPE: Wear N95/P100 respirator if dust is airborne.[2] 3. Clean: Cover with wet paper towels to suppress dust, then wipe up.[2][3] Do not dry sweep.[2] Place waste in the Solid Waste stream.[2]
Liquid Spill 1. Absorb: Use Vermiculite or Clay-based absorbents.[2] Avoid combustible materials (sawdust) due to the phenolic content.[2] 2. Decontaminate: Scrub area with a dilute surfactant (soap/water) followed by 70% Ethanol.[2] 3. Disposal: All absorbent materials must be treated as hazardous chemical waste.[2]
Skin Contact Immediate Flush: Wash with PEG 300 or PEG 400 (Polyethylene Glycol) if available (standard for phenol burns), or copious water for 15 minutes.[1][3] Seek medical attention.

References & Regulatory Grounding[1][2]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes & RCRA Regulations (40 CFR Part 261).[2] Defined F, K, P, and U lists for hazardous waste identification. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol
Reactant of Route 2
Reactant of Route 2
4-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.